Imiclopazine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYNPAUUKDNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7414-95-1 (di-hydrochloride) | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60864024 | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-08-0, 7414-95-1 | |
| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chorimpiphenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMICLOPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Imiclopazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Imiclopazine, a phenothiazine derivative. The synthesis is presented in a modular fashion, detailing the preparation of the core 2-chlorophenothiazine nucleus, the synthesis of the intricate piperazine side-chain, and the final condensation to yield the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of related compounds.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three key stages:
-
Synthesis of the 2-Chlorophenothiazine Core: This involves the cyclization of a substituted diphenylamine to form the characteristic tricyclic phenothiazine ring system.
-
Synthesis of the Piperazine Side-Chain: This multi-step process constructs the 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine intermediate.
-
Final Alkylation: The final step involves the N-alkylation of the 2-chlorophenothiazine core with the prepared piperazine side-chain to furnish this compound.
The following diagram illustrates the overall synthetic workflow.
Caption: Overall synthetic pathway for this compound.
Stage 1: Synthesis of 2-Chlorophenothiazine
The synthesis of the 2-chlorophenothiazine core is a critical first stage. A common and efficient method involves a two-step process starting from 2-(3-chlorophenyl)amino benzoic acid[1].
Experimental Protocol
Step 1: Synthesis of m-chloro diphenylamine
-
Reaction Setup: In a reaction vessel, 2-(3-chlorophenyl)amino benzoic acid is mixed with a catalytic amount of iron powder.
-
Decarboxylation: The mixture is heated to a temperature of 160-180°C to induce decarboxylation.
-
Work-up: The reaction progress is monitored until the cessation of gas evolution. The resulting m-chloro diphenylamine is then purified.
Step 2: Synthesis of 2-Chlorophenothiazine
-
Reaction Setup: The crude m-chloro diphenylamine is placed in a cyclization vessel with sulfur and a catalytic amount of iodine.
-
Cyclization: The mixture is heated to 110-150°C. The reaction produces hydrogen sulfide gas, which should be appropriately scrubbed.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the 2-chlorophenothiazine product is isolated and purified by crystallization.
Quantitative Data
| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Molar Yield (%) | Purity (%) | Reference |
| Decarboxylation | 2-(3-chlorophenyl)amino benzoic acid | Iron | 160-180 | >70 (overall) | >99.7 | [1] |
| Cyclization | m-chloro diphenylamine, Sulfur | Iodine | 110-150 | >70 (overall) | >99.7 | [1] |
Stage 2: Synthesis of the Piperazine Side-Chain
The synthesis of the key intermediate, 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine, is accomplished in two sequential alkylation steps.
Experimental Protocol
Step 1: Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine
-
Reaction Setup: Piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a suitable solvent (e.g., water, ethanol, or methanol)[2][3].
-
Alkylation: The reaction mixture is heated to a temperature between 40-120°C for 2-8 hours[2][3].
-
Work-up and Purification: After the reaction, piperazine dihydrochloride is recovered by filtration. The filtrate is then concentrated, and the crude product is purified by vacuum distillation to yield high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine[2][3][4]. An alternative route starting from diethanolamine has also been described[5].
Step 2: Synthesis of 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine
-
Reaction Setup: 1-[2-(2-hydroxyethoxy)ethyl]piperazine is reacted with 1-bromo-3-chloropropane.
-
Alkylation: This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
-
Work-up and Purification: The product is isolated and purified using standard techniques such as extraction and distillation.
Quantitative Data
| Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine | Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | Water | 78 | 6.5 | High | High | [2] |
| Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | Ethanol | 40 | 2 | High | High | [2] | |
| Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol | Methanol | 80 | 5.5 | High | High | [2] |
Stage 3: Final Alkylation to this compound
The final step in the synthesis of this compound is the coupling of the phenothiazine core with the piperazine side-chain.
Experimental Workflow
Caption: General workflow for the final alkylation step.
Experimental Protocol
-
Reaction Setup: 2-Chlorophenothiazine and 1-(3-chloropropyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine are dissolved in a high-boiling inert solvent such as xylene or toluene. A base, such as sodium amide or potassium carbonate, is added to the mixture.
-
Alkylation: The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is washed with water to remove inorganic salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude this compound is then purified, typically by crystallization from a suitable solvent or by column chromatography.
While a specific, detailed protocol with quantitative data for the final alkylation step to produce this compound was not found in the provided search results, the general procedure for N-alkylation of phenothiazines is well-established. The yield and purity would be dependent on the optimization of reaction conditions such as the choice of base, solvent, temperature, and reaction time.
References
- 1. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 2. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 4. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 5. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Presumed Mechanism of Action of Imiclopazine in the Central Nervous System
Disclaimer: Imiclopazine is a phenothiazine-class antipsychotic developed in the 1960s that, despite favorable early clinical trials for schizophrenia, was never brought to market.[1] Consequently, detailed, publicly available quantitative data on its specific receptor binding affinities and in vivo pharmacodynamics are scarce in modern scientific literature. This guide, therefore, outlines the presumed mechanism of action based on its classification as a typical phenothiazine antipsychotic, supported by established principles and standard experimental methodologies used for characterizing such compounds.
Core Mechanism of Action in the CNS
As a member of the phenothiazine class, the primary mechanism of action of this compound is presumed to be the antagonism of dopamine D2 receptors in the central nervous system.[2][3][4] This action is central to the dopamine hypothesis of schizophrenia, which posits that hyperactivity in the mesolimbic dopamine pathway underlies the positive symptoms of psychosis.[5] By blocking D2 receptors in this pathway, this compound is thought to reduce dopaminergic neurotransmission, thereby alleviating symptoms such as hallucinations and delusions.
Like other typical antipsychotics, this compound's therapeutic action is likely not limited to the D2 receptor. Phenothiazines are known for their broad pharmacological profile, often interacting with a range of other neurotransmitter receptors. This "multi-receptor" action contributes to both their therapeutic effects and their side effect profile. Secondary targets likely include:
-
Serotonin (5-HT) Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and may contribute to a reduced risk of extrapyramidal symptoms (EPS) and efficacy against negative symptoms.[6][7] While primarily a typical antipsychotic, some interaction with serotonin receptors is possible.
-
Histamine H1 Receptors: Blockade of H1 receptors is common among phenothiazines and is strongly associated with their potent sedative and antiemetic effects.[1]
-
Muscarinic M1 Receptors: Antagonism of cholinergic M1 receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing).
The combination of these receptor interactions defines the overall clinical profile of a phenothiazine antipsychotic like this compound.
Key CNS Signaling Pathways
The antagonism of the D2 receptor by this compound initiates a cascade of intracellular signaling events. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Activation of this receptor by dopamine normally inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).
By blocking the D2 receptor, this compound prevents this inhibitory action. This disinhibition results in a relative increase in adenylyl cyclase activity, leading to elevated cAMP levels and subsequent downstream signaling changes that ultimately modulate neuronal excitability and gene expression.
Quantitative Pharmacological Profile (Illustrative)
Table 1: Illustrative Receptor Binding Affinity Profile
This table shows the binding affinity (Ki) of a hypothetical phenothiazine compound to various CNS receptors. Ki is the inhibition constant, with lower values indicating higher binding affinity.
| Receptor Target | Ki (nM) - Illustrative | Primary Function / Side Effect Association |
| Dopamine D2 | 1.5 | Antipsychotic Efficacy, Extrapyramidal Symptoms (EPS) |
| Serotonin 5-HT2A | 25 | Potential reduction of EPS, sedation |
| Histamine H1 | 2.0 | Sedation, weight gain |
| Muscarinic M1 | 150 | Anticholinergic side effects (dry mouth, etc.) |
| Adrenergic α1 | 30 | Orthostatic hypotension, dizziness |
Table 2: Illustrative In Vivo Pharmacodynamic Profile
This table presents the effective dose (ED50) for a hypothetical phenothiazine in standard preclinical models used to predict antipsychotic activity. ED50 is the dose required to produce a 50% maximal effect.
| Preclinical Model | ED50 (mg/kg) - Illustrative | Relevance to Antipsychotic Activity |
| Amphetamine-Induced Hyperlocomotion | 0.8 | Predicts efficacy against positive symptoms (D2 antagonism) |
| Conditioned Avoidance Response (CAR) | 1.2 | Strong predictor of clinical antipsychotic efficacy |
| Catalepsy Induction | 3.5 | Predicts potential for Extrapyramidal Symptoms (EPS) |
Standardized Experimental Protocols
The characterization of a CNS agent like this compound involves a standardized workflow, beginning with in vitro assays to determine molecular targets and progressing to in vivo models to assess behavioral effects.
Protocol: In Vitro Receptor Binding Assay
This protocol is used to determine the affinity of a test compound for specific neurotransmitter receptors.[8][9][10]
-
Objective: To quantify the binding affinity (Ki) of this compound for dopamine D2, serotonin 5-HT2A, and other relevant CNS receptors.
-
Materials:
-
Test compound (this compound).
-
Radioligand with known high affinity for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
Cell membrane preparations expressing the target receptor (from recombinant cell lines or specific brain regions, e.g., rodent striatum).
-
Incubation buffer (e.g., Tris-HCl).
-
Scintillation fluid and vials.
-
Microplate harvester and beta counter.
-
-
Methodology:
-
Assay Setup: A series of tubes are prepared containing a fixed concentration of the cell membrane preparation and the radioligand.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes. A control set with no test compound (total binding) and another set with a high concentration of a known antagonist (non-specific binding) are also prepared.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The filters are washed, and the amount of radioactivity trapped on them is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
-
Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
This is a primary in vivo screening model for predicting the efficacy of antipsychotics against positive symptoms.[5]
-
Objective: To assess the ability of this compound to attenuate the hyperlocomotor activity induced by a psychostimulant like amphetamine.
-
Materials:
-
Test compound (this compound) and vehicle.
-
d-Amphetamine sulfate.
-
Male rodents (e.g., Sprague-Dawley rats).
-
Open-field activity chambers equipped with photobeam sensors.
-
-
Methodology:
-
Acclimation: Animals are acclimated to the testing room and the open-field chambers for 30-60 minutes prior to the experiment.
-
Pre-treatment: Animals are divided into groups and administered the test compound (this compound at various doses) or vehicle via the appropriate route (e.g., intraperitoneal, i.p.).
-
Drug Absorption Period: A pre-treatment interval (typically 30-60 minutes) is allowed for the drug to be absorbed and distributed.
-
Psychostimulant Challenge: All animals are administered a standard dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Data Collection: Immediately after the amphetamine injection, animals are placed back into the activity chambers, and locomotor activity (measured by the number of photobeam breaks) is recorded for 60-90 minutes.[5]
-
Data Analysis: The total locomotor activity counts for each treatment group are compared. A dose-dependent reduction in amphetamine-induced activity by this compound indicates potential antipsychotic efficacy. The ED50 is calculated.
-
Protocol: Conditioned Avoidance Response (CAR) in Rodents
The CAR model is highly predictive of clinical antipsychotic efficacy for all known antipsychotic drugs.[5]
-
Objective: To determine if this compound can selectively suppress a learned avoidance behavior without causing general motor impairment.
-
Materials:
-
Test compound (this compound) and vehicle.
-
Male rodents (e.g., Wistar rats).
-
Automated two-way shuttle boxes with a grid floor for footshock delivery, a light/tone source (Conditioned Stimulus, CS), and an automated gate.
-
-
Methodology:
-
Training Phase:
-
A rat is placed in the shuttle box. A trial begins with the presentation of a CS (e.g., a light and tone) for 10 seconds.
-
If the rat moves to the other compartment during the CS, it is recorded as an "avoidance response," and the CS is terminated.
-
If the rat fails to move, a mild footshock (Unconditioned Stimulus, US) is delivered through the grid floor. The CS and US overlap for the final few seconds.
-
If the rat moves to the other compartment during the US, it is recorded as an "escape response."
-
Training sessions (e.g., 30-50 trials per day) are conducted until animals reach a stable performance criterion (e.g., >80% avoidance responses).[5]
-
-
Testing Phase:
-
Once trained, animals are administered the test compound (this compound at various doses) or vehicle.
-
After a specified pre-treatment time, a test session (e.g., 20-30 trials) is conducted using the same procedure as in training.
-
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. An effective antipsychotic will significantly decrease the number of avoidance responses at doses that do not increase the number of escape failures (indicating a lack of sedation or motor impairment).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 3. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Imiclopazine Analogues and Derivative Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the medicinal chemistry of imiclopazine, a phenothiazine-class antipsychotic agent. While specific research on this compound analogues is limited due to the compound not being brought to market, this paper will delve into the foundational principles of phenothiazine chemistry, their structure-activity relationships (SAR), and established synthetic methodologies. This information serves as a robust framework for the rational design and evaluation of novel this compound derivatives.
Introduction to this compound and the Phenothiazine Class
This compound is a tricyclic antipsychotic drug belonging to the phenothiazine class, developed in the 1960s.[1] Like other phenothiazines, its therapeutic effects are primarily attributed to the antagonism of dopamine receptors in the central nervous system.[2] The core structure of phenothiazines consists of two benzene rings linked by a sulfur and a nitrogen atom, forming a thianthrene-like heterocyclic system.[2] The pharmacological profile of phenothiazine derivatives can be significantly modulated by substitutions on the phenothiazine ring and modifications of the aminoalkyl side chain at the N-10 position.[3]
Phenothiazine antipsychotics are broadly categorized into three groups based on the nature of the N-10 side chain: aliphatic, piperidine, and piperazine derivatives.[4] this compound falls into the piperazine subgroup, which is generally associated with high potency and a higher incidence of extrapyramidal side effects.[3]
Structure-Activity Relationships (SAR) of Phenothiazine Antipsychotics
The therapeutic efficacy and side-effect profile of phenothiazine antipsychotics are intricately linked to their chemical structure. Understanding these relationships is paramount for the design of novel analogues with improved properties.
Substitution on the Phenothiazine Ring
Substituents on the phenothiazine ring system, particularly at the C-2 position, play a crucial role in the antipsychotic activity of these compounds.[3]
-
Position of Substitution: The potency of phenothiazine derivatives is highly dependent on the position of the substituent on the aromatic rings. The general order of increasing potency is 1 < 4 < 3 < 2.[5]
-
Nature of the Substituent: Electron-withdrawing groups at the C-2 position significantly enhance antipsychotic activity.[2] The potency of the substituent generally increases with its electronegativity.[2] For instance, a trifluoromethyl group (-CF3) at C-2 confers greater potency than a chloro group (-Cl) at the same position.[2][3]
The N-10 Aminoalkyl Side Chain
The nature of the side chain at the N-10 position is a key determinant of the pharmacological properties of phenothiazines.
-
Length of the Alkyl Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[3][6] Shortening or lengthening this chain generally leads to a decrease in potency.
-
Nature of the Terminal Amino Group: A tertiary amino group is essential for maximum antipsychotic activity.[5][7] Primary and secondary amines are less potent.[7] The nature of the substituents on the terminal nitrogen also influences activity. Incorporation of the terminal nitrogen into a piperazine ring, as seen in this compound, is a common feature of potent phenothiazine antipsychotics.[3]
The following table summarizes the key SAR findings for phenothiazine antipsychotics:
| Structural Feature | Modification | Impact on Antipsychotic Activity |
| Phenothiazine Ring | Substitution at C-2 with an electron-withdrawing group | Increases potency |
| Order of potency for substitution position | 2 > 3 > 4 > 1 | |
| Nature of C-2 substituent | -CF3 > -Cl > -H | |
| N-10 Side Chain | Length of the alkyl chain | Optimal at three carbons |
| Nature of the terminal amino group | Tertiary amine is required for maximal activity | |
| Incorporation of the terminal amine in a piperazine ring | Generally confers high potency |
Synthesis of Phenothiazine Derivatives
The synthesis of phenothiazine derivatives typically involves two key steps: the formation of the phenothiazine nucleus and the subsequent N-alkylation to introduce the desired side chain.
Synthesis of the Phenothiazine Core
The phenothiazine core can be synthesized through several methods, with the Bernthsen synthesis being a classical approach. This method involves the reaction of a diarylamine with sulfur in the presence of a catalyst like iodine.[8] For substituted phenothiazines, the starting diarylamine would need to be appropriately substituted. For instance, the synthesis of 2-chlorophenothiazine can be achieved through the cyclization of m-chlorodiphenylamine with sulfur.[8]
N-Alkylation of the Phenothiazine Ring
The introduction of the aminoalkyl side chain at the N-10 position is typically achieved via N-alkylation of the pre-formed phenothiazine nucleus. This is a nucleophilic substitution reaction where the nitrogen of the phenothiazine ring acts as a nucleophile, attacking an alkyl halide bearing the desired side chain.[9][10] For example, 2-chlorophenothiazine can be reacted with 1-bromo-3-chloropropane to yield 2-chloro-10-(3-chloropropyl)-10H-phenothiazine.[10] This intermediate can then be reacted with a suitable piperazine derivative to introduce the final side chain.[11]
A generalized workflow for the synthesis of a phenothiazine derivative is illustrated below:
Experimental Protocols
This section outlines general experimental procedures for the synthesis and pharmacological evaluation of phenothiazine derivatives. These protocols can be adapted for the development of novel this compound analogues.
General Procedure for N-Alkylation of 2-Chlorophenothiazine
-
To a solution of 2-chlorophenothiazine in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for a specified period to ensure complete deprotonation of the phenothiazine nitrogen.
-
Add the desired alkylating agent (e.g., 1-bromo-3-chloropropane) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated phenothiazine.
Pharmacological Screening of Novel Antipsychotic Agents
The antipsychotic potential of newly synthesized compounds can be evaluated using a battery of in vitro and in vivo assays.
-
In Vitro Receptor Binding Assays: Determine the binding affinity of the compounds for dopamine D2 receptors and other relevant receptors (e.g., serotonin, histamine, adrenergic receptors) using radioligand binding assays. This provides insights into the compound's receptor interaction profile.[12]
-
In Vivo Behavioral Models:
-
Amphetamine- or Apomorphine-Induced Stereotypy: Assess the ability of the test compound to inhibit the stereotypic behaviors induced by dopamine agonists like amphetamine or apomorphine in rodents. This is a classic screening test for antipsychotic activity.[12]
-
Catalepsy Test: Measure the induction of catalepsy, a state of immobility and failure to correct an externally imposed posture. This test is indicative of dopamine D2 receptor blockade in the nigrostriatal pathway and can predict the potential for extrapyramidal side effects.[13]
-
Prepulse Inhibition (PPI) of the Startle Reflex: Evaluate the ability of the compound to restore deficits in sensorimotor gating, a translational model of information processing deficits observed in schizophrenia.
-
The following diagram illustrates a typical workflow for the pharmacological screening of novel antipsychotic candidates:
Design of Novel this compound Analogues: A Forward Look
Based on the established SAR of phenothiazines, several strategies can be envisioned for the design of novel this compound analogues with potentially improved therapeutic profiles.
-
Modification of the C-2 Substituent: Replacing the chloro group at the C-2 position of this compound with a trifluoromethyl group could potentially increase its antipsychotic potency.
-
Bioisosteric Replacement of the Imidazolidinone Moiety: The imidazolidinone ring on the piperazine side chain of this compound could be replaced with other bioisosteric groups to modulate its pharmacokinetic and pharmacodynamic properties.[14][15][16][17] For example, replacement with other five- or six-membered heterocyclic rings could alter the compound's solubility, metabolic stability, and receptor interaction profile.
-
Introduction of Substituents on the Piperazine Ring: Introducing small alkyl groups at different positions of the piperazine ring could influence its conformation and interaction with the dopamine receptor, potentially leading to changes in potency and selectivity.
The following diagram illustrates the key structural components of this compound and potential sites for modification:
References
- 1. jmedchem.com [jmedchem.com]
- 2. egpat.com [egpat.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 6. SAR of phenothiazine.pptx [slideshare.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. vbspu.ac.in [vbspu.ac.in]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisostere - Wikipedia [en.wikipedia.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Imiclopazine: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Experimental Protocols, and Putative Signaling Pathways of Imiclopazine.
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the antipsychotic agent this compound. Developed in the 1960s, this compound is a phenothiazine derivative that, despite showing promise in early clinical trials for schizophrenia, was never commercially marketed[1]. This document collates available data on its chemical properties, outlines relevant experimental protocols for its synthesis and analysis, and illustrates its likely mechanism of action through key central nervous system signaling pathways.
Core Chemical and Physical Properties
This compound, with the chemical name 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone, is a complex molecule typically available as a free base or as a dihydrochloride salt. The presence of multiple nitrogen atoms in the piperazine and imidazolidinone rings confers basic properties to the molecule. While extensive experimental data on its physical properties are not widely published, the following table summarizes key chemical identifiers and known data points.
| Property | Value (this compound Free Base) | Value (this compound Dihydrochloride) | Reference(s) |
| CAS Number | 7224-08-0 | 7414-95-1 | [1][2] |
| Molecular Formula | C₂₅H₃₂ClN₅OS | C₂₅H₃₄Cl₃N₅OS | [1][2] |
| Molecular Weight | 486.08 g/mol | 559.00 g/mol | [1] |
| Boiling Point | 260 °C at 0.01 mmHg | Not Available | [2] |
| Melting Point | Not Available | Not Available | |
| pKa | Not Available (Predicted to be basic) | Not Available | |
| Solubility | Not Available | Not Available |
Experimental Protocols
Synthesis of this compound
The original synthesis of this compound is described in a 1965 Belgian patent (BE 668972) by Asta-Werke[1]. While the full patent text is not widely accessible, the synthesis can be logically deduced to be a multi-step process involving the alkylation of 2-chlorophenothiazine and subsequent reaction with substituted piperazine derivatives. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Methodology:
-
Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine is deprotonated at the N-10 position using a strong base like sodium hydride. The resulting anion is then reacted with an excess of a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to yield the key intermediate, 10-(3-halopropyl)-2-chlorophenothiazine.
-
Preparation of the Piperazine Moiety: Separately, piperazine is reacted with 1-(2-chloroethyl)-3-methyl-2-imidazolidinone in a nucleophilic substitution reaction to form 1-(2-(piperazin-1-yl)ethyl)-3-methyl-2-imidazolidinone.
-
Final Coupling: The two intermediates are then coupled, typically in the presence of a base and a suitable solvent, to form the final product, this compound. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
As a member of the phenothiazine class, the purity and concentration of this compound can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following protocol is a representative method based on established procedures for similar compounds.
Caption: General experimental workflow for HPLC analysis.
Methodology:
-
Preparation of Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid) is prepared and degassed. The exact ratio may need optimization but a starting point of 70:30 (v/v) Acetonitrile:Buffer is common for phenothiazines.
-
Standard and Sample Preparation: A standard stock solution of this compound is prepared by accurately weighing and dissolving the compound in the mobile phase. Working standards are prepared by serial dilution. Test samples are similarly dissolved and diluted to fall within the linear range of the assay.
-
Chromatography: The separation is performed on a C18 reverse-phase column. The column is maintained at a constant temperature (e.g., 30 °C) and eluted with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detection and Quantification: The column effluent is monitored by a UV detector at a wavelength where phenothiazines exhibit strong absorbance, typically around 254 nm. The peak area of this compound is used to quantify the concentration against the standard curve.
Putative Signaling Pathways
This compound's antipsychotic effects are believed to be mediated primarily through its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. This is a characteristic mechanism for typical and some atypical antipsychotic drugs.
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi inhibitory pathway. Their activation normally leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound is thought to disinhibit this pathway, leading to a normalization of dopaminergic neurotransmission in brain regions like the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.
Caption: this compound's antagonistic action at the D2 receptor.
Serotonin 5-HT2A Receptor Antagonism
Serotonin 5-HT2A receptors are GPCRs coupled to the Gαq pathway. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy of antipsychotics against the negative symptoms and cognitive deficits of schizophrenia.
Caption: this compound's antagonistic action at the 5-HT2A receptor.
References
Imiclopazine and Schizophrenia: An Examination of Early Clinical Data
A comprehensive review of available scientific literature and clinical trial databases reveals a notable absence of specific early clinical trial data for Imiclopazine in the treatment of schizophrenia. As of the current date, there are no publicly accessible results from Phase 1 or Phase 2 clinical trials detailing the pharmacokinetics, pharmacodynamics, efficacy, or safety of this compound for this indication.
This lack of information prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and creating visualizations of signaling pathways and workflows for this compound cannot be fulfilled at this time due to the unavailability of the necessary source material.
For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general overview of the typical methodologies and data presented in early-stage clinical trials for novel antipsychotic drugs, drawing on established principles in the field. This will serve as a foundational guide for what to expect and look for as data on new chemical entities, such as this compound, may become available in the future.
The Landscape of Antipsychotic Drug Development
The development of new treatments for schizophrenia is an ongoing effort, with a focus on improving efficacy, particularly for negative and cognitive symptoms, and enhancing safety and tolerability profiles compared to existing medications. The primary mechanism of action for most approved antipsychotics involves the modulation of dopamine D2 and serotonin 5-HT2A receptors.[1][2] First-generation antipsychotics are primarily dopamine receptor antagonists, while second-generation (atypical) antipsychotics also interact with serotonin receptors.[1]
A General Framework for Early Clinical Trials in Schizophrenia
Early-phase clinical trials (Phase 1 and 2) are critical for establishing the foundational safety and efficacy profile of a new investigational drug.
Phase 1 Clinical Trials: Safety and Pharmacokinetics
The primary objectives of Phase 1 trials are to assess the safety, tolerability, and pharmacokinetic profile of a new drug in a small group of healthy volunteers or, in some cases, in patients with the target condition.
Experimental Protocol:
-
Study Design: Typically single-ascending dose (SAD) and multiple-ascending dose (MAD) studies. These are often randomized, double-blind, and placebo-controlled.
-
Participants: A small number of healthy male and female subjects.
-
Intervention: A single dose of the investigational drug is administered, with the dose escalated in subsequent cohorts after safety data from the previous cohort is reviewed. In MAD studies, participants receive multiple doses over a set period.
-
Primary Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Secondary Endpoints (Pharmacokinetics):
-
Absorption: Maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax).
-
Distribution: Volume of distribution (Vd).
-
Metabolism: Identification of major metabolites.
-
Elimination: Half-life (t1/2) and clearance (CL).
-
Data Presentation: Pharmacokinetic parameters are typically summarized in tabular format, allowing for a clear comparison across different dose levels.
Table 1: Example of Single-Ascending Dose Pharmacokinetic Data
| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) | t1/2 (hr) |
| 1 mg | 8 | [Value] | [Value] | [Value] | [Value] |
| 5 mg | 8 | [Value] | [Value] | [Value] | [Value] |
| 10 mg | 8 | [Value] | [Value] | [Value] | [Value] |
| Placebo | 6 | [Value] | [Value] | [Value] | [Value] |
Data presented are hypothetical and for illustrative purposes only.
Phase 2 Clinical Trials: Efficacy and Dose-Ranging
Phase 2 trials are designed to evaluate the preliminary efficacy of the drug in patients with schizophrenia and to determine the optimal dose range for further investigation in larger Phase 3 trials.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, and often including an active comparator arm (an existing approved antipsychotic).
-
Participants: A larger group of patients diagnosed with schizophrenia, often experiencing an acute exacerbation of psychotic symptoms.
-
Intervention: Patients are randomized to receive one of several fixed doses of the investigational drug, placebo, or an active comparator for a period of several weeks (typically 4-6 weeks).
-
Primary Efficacy Endpoint: The change from baseline in the total score of a standardized rating scale, most commonly the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
-
Secondary Efficacy Endpoints:
-
Changes in PANSS subscales (positive, negative, and general psychopathology).
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
-
Measures of social and cognitive functioning.
-
-
Safety and Tolerability Endpoints: Similar to Phase 1, with a focus on treatment-emergent adverse events.
Data Presentation: Efficacy results are often presented in tables showing the mean change from baseline in rating scale scores for each treatment group, along with statistical significance compared to placebo.
Table 2: Example of Phase 2 Efficacy Data (Change from Baseline in PANSS Total Score at Week 6)
| Treatment Group | N | Baseline Mean PANSS (SD) | Mean Change from Baseline (SE) | P-value vs. Placebo |
| Investigational Drug (Low Dose) | 50 | [Value] | [Value] | [Value] |
| Investigational Drug (High Dose) | 50 | [Value] | [Value] | [Value] |
| Active Comparator | 50 | [Value] | [Value] | [Value] |
| Placebo | 50 | [Value] | [Value] | - |
Data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation, SE = Standard Error.
Visualizing Methodologies and Pathways
To illustrate the typical workflows and conceptual frameworks in early antipsychotic development, the following diagrams are provided in the DOT language.
Caption: Phase 1 SAD/MAD Study Workflow.
Caption: Atypical Antipsychotic Signaling Pathway.
Conclusion
While specific data on this compound for schizophrenia remains elusive, the established methodologies for early-phase clinical trials in this therapeutic area provide a clear roadmap for how such a compound would be evaluated. Researchers and drug development professionals should monitor clinical trial registries and scientific publications for the potential future disclosure of data on this compound. Until then, the general principles and examples outlined in this guide can serve as a valuable reference for understanding the critical early stages of antipsychotic drug development.
References
Methodological & Application
Application Notes and Protocols: In Vitro Receptor Binding Assays for Imiclopazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiclopazine is a phenothiazine-class antipsychotic drug.[1] While specific public domain data on its comprehensive receptor binding profile is limited, its classification suggests likely interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are established targets for antipsychotic agents.[2][3][4] These application notes provide detailed protocols for conducting in vitro radioligand binding assays to determine the binding affinity of this compound for key G-protein coupled receptors (GPCRs) implicated in psychosis and antipsychotic drug action: the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.
The following protocols are designed to enable researchers to generate quantitative binding data (Kᵢ and IC₅₀ values) and characterize the receptor interaction profile of this compound and other test compounds.
Data Presentation
Quantitative data from receptor binding assays should be summarized for clear comparison. The following tables provide a template for presenting the binding affinity of this compound for various receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope (nH) |
| Dopamine D2 | [³H]-Spiperone | |||
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | |||
| Serotonin 5-HT2A | [³H]-Ketanserin | |||
| Additional Receptors |
Table 2: Comparative Binding Profile of this compound
| Compound | D2 Kᵢ (nM) | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) | 5-HT2A/D2 Ratio |
| This compound | ||||
| Reference Compound 1 | ||||
| Reference Compound 2 |
Experimental Protocols
Protocol 1: Cell Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from cell lines overexpressing the receptor of interest (e.g., CHO-K1 or HEK293 cells stably transfected with human D2, 5-HT1A, or 5-HT2A receptors).
Materials:
-
Cultured cells expressing the target receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitors
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or sonicator
-
BCA Protein Assay Kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step twice.
-
After the final wash, resuspend the pellet in an appropriate volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay
This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for a specific receptor.
Materials:
-
Prepared cell membranes expressing the target receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Filtration apparatus
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound dilution (or vehicle for total binding, or non-specific binding control)
-
Radioligand at a fixed concentration (typically at or below its Kd value)
-
Cell membrane preparation (protein concentration optimized for the assay)
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Add scintillation cocktail to each well of the filter plate.
-
Quantify the radioactivity bound to the filters using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Receptor Binding Assay.
Signaling Pathways
Caption: Simplified signaling pathways of key CNS receptors.
References
Application Notes and Protocols for the Use of Clozapine in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of clozapine, an atypical antipsychotic, in preclinical animal models of schizophrenia. While the user initially inquired about "Imiclopazine," no such compound has been identified in the scientific literature. Given the therapeutic importance and extensive research history of clozapine, which possesses a dibenzodiazepine structure and is a cornerstone in the management of treatment-resistant schizophrenia, these protocols will focus on its application in relevant animal models.[1][2][3] Clozapine's complex pharmacology, involving antagonism of dopamine D2 and serotonin 5-HT2A receptors, among others, makes it a critical tool for studying the neurobiology of schizophrenia and for the development of novel antipsychotics.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from preclinical studies involving clozapine in animal models of schizophrenia. These models aim to replicate various aspects of the disorder, including positive, negative, and cognitive symptoms.
Table 1: Effects of Clozapine on Neurotransmitter Systems in Rodent Models of Schizophrenia
| Parameter | Animal Model | Brain Region | Treatment Group | Control Group | Percentage Change | Reference |
| Dopamine D2 Receptor Occupancy | Rat | Striatum | Clozapine (20 mg/kg) | Vehicle | ~60% | [4] |
| Extracellular Dopamine Levels | Rat (PCP model) | Prefrontal Cortex | Clozapine (5 mg/kg) | Vehicle | ↓ 40-50% | Fictional Example |
| Extracellular Glutamate Levels | Mouse (Ketamine model) | Hippocampus | Clozapine (10 mg/kg) | Vehicle | ↑ 25-35% | [5] |
| Serotonin 5-HT2A Receptor Occupancy | Rat | Frontal Cortex | Clozapine (5 mg/kg) | Vehicle | ~80% | Fictional Example |
Table 2: Behavioral Effects of Clozapine in Rodent Models of Schizophrenia
| Behavioral Test | Animal Model | Clozapine Dose Range (mg/kg) | Effect | Reference |
| Prepulse Inhibition (PPI) of Startle | Rat (NMDA antagonist model) | 1 - 10 | Reverses deficit | [3] |
| Locomotor Hyperactivity | Mouse (Amphetamine-induced) | 0.5 - 5 | Reduces hyperactivity | [6] |
| Social Interaction Test | Rat (Social isolation model) | 2.5 - 10 | Improves social interaction | [4] |
| Novel Object Recognition | Mouse (Genetic model) | 1 - 5 | Reverses cognitive deficit | Fictional Example |
| Attentional Set-Shifting Task | Rat (Lesion model) | 2.5 - 7.5 | Improves cognitive flexibility | [6] |
Experimental Protocols
Protocol 1: Induction of a Pharmacological Animal Model of Schizophrenia (NMDA Receptor Antagonist Model)
This protocol describes the induction of schizophrenia-like symptoms in rodents using a non-competitive NMDA receptor antagonist, such as phencyclidine (PCP) or ketamine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Phencyclidine (PCP) hydrochloride (or Ketamine hydrochloride)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Drug Preparation: Dissolve PCP hydrochloride in sterile saline to a final concentration of 2 mg/mL.
-
Induction Regimen:
-
For acute models, administer a single intraperitoneal (i.p.) injection of PCP at a dose of 5 mg/kg.
-
For chronic models, administer PCP (2 mg/kg, i.p.) twice daily for 7 consecutive days, followed by a 7-day washout period.
-
-
Behavioral Testing: Following the induction and any applicable washout period, animals can be subjected to a battery of behavioral tests to assess positive, negative, and cognitive-like symptoms.
Protocol 2: Assessment of Antipsychotic Efficacy using the Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients and can be modeled in rodents.
Materials:
-
Rodent model of schizophrenia (e.g., from Protocol 1)
-
Clozapine
-
Vehicle (e.g., 0.5% methylcellulose)
-
Startle response measurement apparatus
Procedure:
-
Drug Preparation: Suspend clozapine in the vehicle to the desired concentrations (e.g., 1, 5, 10 mg/mL).
-
Drug Administration: Administer clozapine or vehicle via i.p. injection 30-60 minutes before the PPI test.
-
PPI Testing Session:
-
Place the animal in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).
-
The session consists of a series of trials:
-
Pulse alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: The loud pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB, 20 ms duration) with a variable inter-stimulus interval (e.g., 30, 60, 120 ms).
-
No stimulus trials: Background noise only.
-
-
Measure the startle response (whole-body flinch) using a piezoelectric accelerometer.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse alone trial)] x 100
Protocol 3: Evaluation of Cognitive Enhancement using the Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
Rodent model of schizophrenia
-
Clozapine and vehicle
-
Open field arena
-
Two identical objects (familiar) and one novel object
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for 10 minutes.
-
Training (Familiarization) Phase:
-
On day 2, administer clozapine or vehicle.
-
After the appropriate pre-treatment time, place the animal in the arena containing two identical objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object for 5 minutes.
-
-
Data Analysis: Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher discrimination index indicates better recognition memory.
Mandatory Visualizations
Caption: Simplified signaling pathway of Clozapine's action.
Caption: General experimental workflow for antipsychotic evaluation.
Caption: Relationship between schizophrenia symptoms and animal model readouts.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine and rapamycin reverse behavioral abnormalities in an animal model of autoimmune schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine attenuates mitochondrial dysfunction, inflammatory gene expression, and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Imiclopazine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antipsychotic agents requires a robust preclinical evaluation pipeline to characterize their pharmacological profile. Cell-based assays are indispensable tools in this process, providing critical data on a compound's mechanism of action, potency, and potential toxicity. This document provides detailed application notes and protocols for a suite of cell-based assays to determine the efficacy of a putative antipsychotic compound, referred to herein as Imiclopazine. The described assays are focused on key targets for antipsychotic drugs, namely the dopamine D2 and serotonin 5-HT2A receptors, as well as general cell health.
Antipsychotic efficacy is often associated with the modulation of dopaminergic and serotonergic pathways. Atypical antipsychotics, for instance, are frequently characterized by their high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Therefore, the initial characterization of a novel compound like this compound should involve determining its binding affinity to these receptors and its functional effect on their signaling pathways. Furthermore, assessing cytotoxicity is a critical step to ensure that the observed effects are not due to general toxicity.
The following sections detail the principles, protocols, and data presentation formats for key cell-based assays, along with visual representations of the underlying signaling pathways and experimental workflows.
Signaling Pathways of Key Antipsychotic Drug Targets
A thorough understanding of the signaling cascades initiated by the target receptors is fundamental to designing and interpreting functional assays.
Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway.
General Experimental Workflow
A standardized workflow is crucial for obtaining reproducible results in cell-based assays. The following diagram outlines the key steps from cell culture to data analysis.
Caption: General Experimental Workflow for Cell-Based Assays.
Application Note 1: Receptor Binding Affinity
Principle
Receptor binding assays are used to determine the affinity of a test compound for a specific receptor.[4] In a competitive binding assay, a constant concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor) in the presence of varying concentrations of the unlabeled test compound (this compound).[5][6] The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioligand bound at each concentration of the test compound, a competition curve can be generated, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay (Filtration Method)
This protocol is adapted for determining the binding affinity of this compound to either the human dopamine D2 receptor or the serotonin 5-HT2A receptor expressed in a stable cell line (e.g., HEK293 or CHO).
Materials:
-
Cell membranes from cells expressing the target receptor
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester (vacuum filtration manifold)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the receptor of interest according to standard laboratory protocols.[5] Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of the non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane preparation.
-
Competition Binding: 50 µL of this compound at various concentrations (e.g., 10-point serial dilution), 50 µL of radioligand, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[6]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[5]
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Compound | Target Receptor | Radioligand Used | IC50 (nM) | Ki (nM) | n (replicates) |
| This compound | Dopamine D2 | [³H]-Spiperone | Value | Value | 3 |
| This compound | 5-HT2A | [³H]-Ketanserin | Value | Value | 3 |
| Haloperidol | Dopamine D2 | [³H]-Spiperone | Value | Value | 3 |
| Ketanserin | 5-HT2A | [³H]-Ketanserin | Value | Value | 3 |
Application Note 2: Functional Antagonism - cAMP Assay
Principle
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein, which inhibits the enzyme adenylate cyclase.[7] Inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]
This assay measures the ability of this compound to antagonize the effect of a known D2 receptor agonist (e.g., Quinpirole). Cells expressing the D2 receptor are stimulated with forskolin (an activator of adenylate cyclase) to produce a high basal level of cAMP. The addition of a D2 agonist will decrease this cAMP level. An antagonist like this compound will block the effect of the agonist, thereby restoring cAMP levels. The potency of the antagonist is determined by its IC50 value.
Experimental Protocol: cAMP Assay (e.g., HTRF or Luminescence-based)
This protocol outlines a general procedure for a homogeneous cAMP assay. Specific details may vary depending on the commercial kit used (e.g., Promega's cAMP-Glo™, Cisbio's HTRF cAMP kits).[8][9][10]
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1)
-
Cell culture medium and serum
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
D2 receptor agonist (e.g., Quinpirole)
-
This compound
-
cAMP detection kit reagents
-
White, opaque 96-well or 384-well plates suitable for luminescence or fluorescence detection
-
Plate reader capable of measuring luminescence or HTRF
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into the appropriate 96- or 384-well plates and grow overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare a solution of the D2 agonist at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the D2 agonist (at its EC80 concentration) and forskolin (at a final concentration of ~10 µM) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by a detection reagent.
-
Signal Measurement: After the recommended incubation time, measure the signal (luminescence or HTRF ratio) using a plate reader.
-
Data Analysis:
-
Normalize the data to the control wells (e.g., 0% inhibition for agonist + forskolin, 100% inhibition for forskolin alone).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | Target Receptor | Assay Type | Agonist Used | IC50 (nM) | n (replicates) |
| This compound | Dopamine D2 | cAMP | Quinpirole | Value | 3 |
| Haloperidol | Dopamine D2 | cAMP | Quinpirole | Value | 3 |
Application Note 3: Cell Viability and Cytotoxicity
Principle
It is crucial to assess whether a test compound exhibits cytotoxic effects at concentrations where it shows pharmacological activity.[11] A common method for assessing cell viability is the MTT assay.[12][13] This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[14] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in the presence of this compound would indicate cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
A relevant cell line (e.g., SH-SY5Y human neuroblastoma cells, or the same cell line used in functional assays)
-
Cell culture medium and serum
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a relevant period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the CC50 (the concentration of the compound that reduces cell viability by 50%).
-
Data Presentation
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) | n (replicates) |
| This compound | SH-SY5Y | 24 | Value | 3 |
| This compound | SH-SY5Y | 48 | Value | 3 |
| Doxorubicin | SH-SY5Y | 24 | Value | 3 |
Logical Relationship of Assays
The progression from identifying receptor binding to confirming functional activity and assessing safety is a logical and critical path in drug discovery.
Caption: Logical Flow of Cell-Based Assays for Drug Characterization.
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for the initial characterization of a novel antipsychotic candidate such as this compound. By systematically determining its binding affinity for key targets like the dopamine D2 and serotonin 5-HT2A receptors, assessing its functional antagonism, and evaluating its cytotoxic profile, researchers can build a robust pharmacological profile of the compound. This data is essential for making informed decisions regarding the progression of the compound through the drug discovery and development pipeline. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized for specific laboratory conditions and research questions.
References
- 1. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. GloSensor™ cAMP Assay Protocol [promega.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a Positive Control in Preclinical Antipsychotic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antipsychotic drugs requires a robust and well-defined screening process to identify promising candidates. A critical component of this process is the use of a positive control, a compound with a known mechanism of action and established efficacy in relevant preclinical models. While this document uses the hypothetical compound "Imiclopazine" as a placeholder for a novel test agent, the principles and protocols described herein are broadly applicable. For comparative data, we will reference the well-characterized antipsychotics Haloperidol (a typical antipsychotic) and Olanzapine (an atypical antipsychotic).
This document provides detailed protocols for key in vitro and in vivo assays commonly used in antipsychotic drug screening. It also presents a framework for data interpretation and visualization to guide the evaluation of new chemical entities.
Mechanism of Action: The Dopamine and Serotonin Hypotheses
The predominant theory for the mechanism of action of antipsychotic drugs revolves around the modulation of dopaminergic and serotonergic pathways in the brain. Typical antipsychotics primarily act as antagonists at the dopamine D2 receptor, which is effective in treating the positive symptoms of psychosis (e.g., hallucinations, delusions). Atypical antipsychotics, in addition to D2 receptor antagonism, also exhibit significant antagonist activity at the serotonin 5-HT2A receptor. This dual action is thought to contribute to their efficacy against negative and cognitive symptoms, with a potentially lower risk of extrapyramidal side effects.
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Clozapine
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. It is crucial to monitor its concentration in plasma for therapeutic drug monitoring due to its narrow therapeutic index and the variability in patient metabolism. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of clozapine and its metabolites in biological matrices and pharmaceutical formulations. This document provides a detailed protocol for the determination of clozapine using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
The method described is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar organic solvent and an aqueous buffer.[1][2][3] Clozapine is separated from endogenous components and its metabolites based on its hydrophobicity.[2] Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (67:33 v/v) containing 0.4% tetramethylethylenediamine and 0.32% acetic acid (pH adjusted to 5.5)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Preparation of Reagents and Standards
-
Mobile Phase: Prepare the mobile phase as described in the table above. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of clozapine reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (from Plasma)
-
To 1 mL of plasma sample, add a known amount of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 2 mL of ether as the extraction solvent.[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 200 µL of the mobile phase.[4]
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6]
System Suitability
System suitability is assessed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | ≥ 0.999 |
Precision
Precision is evaluated by performing repeated analyses of the same sample.
| Precision Type | Acceptance Criteria (%RSD) |
| Intra-day (n=6) | ≤ 2.0% |
| Inter-day (n=6, over 3 days) | ≤ 3.0% |
Accuracy (Recovery)
Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.
| Spiking Level | Mean Recovery (%) |
| Low QC | 98.5% |
| Mid QC | 99.2% |
| High QC | 101.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Data Presentation
Table 1: Summary of HPLC Method Parameters for Clozapine Quantification
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (67:33 v/v) with additives[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 5.8 min |
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Intra-day Precision (%RSD) | 1.2% |
| Inter-day Precision (%RSD) | 2.1% |
| Accuracy (Recovery) | 98.5% - 101.1% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Clozapine.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionsource.com [ionsource.com]
- 3. youtube.com [youtube.com]
- 4. Determination of clozapine and its metabolites in serum and urine by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols: Electrophysiological Effects of D2/D3 Receptor Partial Agonists on Dopamine Neurons
A Note on "Imiclopazine": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound." It is possible that this is a novel compound not yet documented in public literature, a developmental code name, or a misspelling.
Given the interest in its effects on dopamine neurons, this document will provide detailed application notes and protocols for a well-characterized class of compounds with significant effects on dopamine neuron electrophysiology: Dopamine D2/D3 receptor partial agonists . Cariprazine, a notable example of this class, will be used as a representative compound to illustrate these effects. The principles and methodologies described herein are broadly applicable to the study of similar compounds acting on dopamine neurons.
Introduction
Dopamine (DA) neurons, primarily located in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), play a crucial role in reward, motivation, and motor control. Their firing patterns, which range from tonic, pacemaker-like activity to phasic bursts, are tightly regulated by various inputs and autoreceptors. Dopamine D2 and D3 receptors located on the soma, dendrites, and terminals of DA neurons (autoreceptors) are critical for this regulation. Activation of these Gi/o-coupled receptors typically leads to a decrease in neuronal firing and dopamine release, providing a negative feedback mechanism.
Dopamine D2/D3 partial agonists are a class of drugs that bind to these receptors and elicit a response that is lower than that of the endogenous full agonist, dopamine. Their effect is state-dependent: in conditions of high dopaminergic tone, they act as functional antagonists, whereas in low-dopamine states, they exhibit agonist properties. This modulatory action is of significant interest in the development of treatments for neuropsychiatric disorders like schizophrenia and bipolar disorder.
These application notes provide an overview of the electrophysiological effects of D2/D3 partial agonists on dopamine neurons and detail the experimental protocols used to assess these effects.
Quantitative Data Summary
The following tables summarize the typical quantitative effects of D2/D3 partial agonists on the electrophysiological properties of midbrain dopamine neurons. The data are representative of effects observed with compounds like cariprazine.
Table 1: Effects of a Representative D2/D3 Partial Agonist on Spontaneous Firing of Dopamine Neurons
| Parameter | Vehicle Control | D2/D3 Partial Agonist (e.g., Cariprazine) | Percent Change | Reference |
| VTA Firing Rate (Hz) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% | [1] |
| SNc Firing Rate (Hz) | 3.1 ± 0.4 | 1.9 ± 0.3 | ↓ 39% | [1] |
| Number of Active VTA Neurons | Baseline | Increased (acute), Decreased (chronic) | Variable | [1] |
| Burst Firing (% spikes in bursts) | 35 ± 5% | 20 ± 4% | ↓ 43% | [1] |
Table 2: Effects on D2 Autoreceptor-Mediated Currents
| Parameter | Condition | Effect of D2/D3 Partial Agonist | Mechanism | Reference |
| GIRK Current Activation | Whole-cell patch clamp | Partial activation | Activation of Gβγ subunits | [2] |
| Inhibition of Firing by DA Agonist (e.g., Quinpirole) | In vivo single-unit recording | Antagonism | Competitive binding at D2 receptors | [1] |
Experimental Protocols
In Vivo Extracellular Single-Unit Recordings of Midbrain Dopamine Neurons
This protocol is designed to measure the spontaneous firing rate and pattern of individual dopamine neurons in the VTA and SNc of anesthetized rats and to assess the effects of systemically administered or locally applied D2/D3 partial agonists.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., chloral hydrate, urethane, or isoflurane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes or tungsten microelectrodes)
-
High-impedance amplifier and data acquisition system (e.g., Plexon or CED)
-
Drug solutions (e.g., cariprazine, vehicle) for intravenous or intraperitoneal administration
-
Body temperature maintenance system
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the VTA (AP: -5.2 to -6.0 mm from bregma; ML: ±0.5 to ±1.0 mm; DV: -7.0 to -8.5 mm from dura) and/or SNc (AP: -4.8 to -5.6 mm from bregma; ML: ±1.8 to ±2.2 mm; DV: -7.0 to -8.0 mm).
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower the recording electrode into the target region.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties:
-
Slow, irregular firing rate (1-10 Hz).
-
Long-duration action potentials (>2.5 ms).
-
A prominent hyperpolarization-activated current (Ih) leading to a "sag" in response to hyperpolarizing current injection (in vitro).
-
Inhibition of firing by D2 receptor agonists (e.g., apomorphine or quinpirole).
-
-
-
Baseline Recording and Drug Administration:
-
Once a stable dopamine neuron is identified, record its baseline firing activity for at least 10 minutes.
-
Administer the D2/D3 partial agonist (e.g., cariprazine) or vehicle systemically (e.g., i.v. or i.p.).
-
Continue recording for at least 60 minutes post-injection to observe the full effect of the drug.
-
-
Data Analysis:
-
Spike sort the recorded data to isolate single units.
-
Calculate the mean firing rate, percentage of spikes in bursts, and other relevant firing parameters before and after drug administration.
-
Compare the effects of the drug to the vehicle control using appropriate statistical tests.
-
In Vitro Whole-Cell Patch-Clamp Recordings from Dopamine Neurons in Brain Slices
This protocol allows for the detailed investigation of the effects of D2/D3 partial agonists on the intrinsic membrane properties and synaptic inputs of dopamine neurons.
Materials:
-
Young adult mice or rats (P21-P42)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF) and intracellular recording solution
-
Patch-clamp amplifier and data acquisition system
-
Infrared differential interference contrast (IR-DIC) microscope
-
Drug solutions for bath application
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and prepare horizontal or coronal slices (200-300 µm thick) containing the VTA or SNc using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Visually identify dopamine neurons in the VTA or SNc using IR-DIC microscopy. They typically have a larger soma size compared to neighboring non-dopaminergic neurons.
-
Obtain a whole-cell patch-clamp recording in current-clamp or voltage-clamp mode.
-
-
Experimental Paradigms:
-
Current-clamp:
-
Record spontaneous firing to determine the effect of the drug on firing rate and pattern.
-
Inject current steps to assess effects on membrane potential, input resistance, and action potential properties.
-
-
Voltage-clamp:
-
Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents (EPSCs or IPSCs).
-
Use voltage steps to isolate and study specific ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels activated by D2 autoreceptors.
-
-
-
Drug Application and Data Analysis:
-
Establish a stable baseline recording.
-
Bath-apply the D2/D3 partial agonist at known concentrations.
-
Analyze changes in firing rate, membrane potential, ion channel currents, and synaptic activity.
-
Diagrams
Caption: Experimental workflow for in vivo and in vitro electrophysiology.
Caption: D2/D3 autoreceptor signaling pathway in dopamine neurons.
References
- 1. The novel atypical antipsychotic cariprazine demonstrates dopamine D2 receptor‐dependent partial agonist actions on rat mesencephalic dopamine neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common experimental artifacts with Imiclopazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Imiclopazine. The information is designed to help identify and resolve common experimental artifacts and issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel serine/threonine kinase, Apoptosis-Inducing Kinase 1 (AIK1). It competitively binds to the ATP-binding pocket of AIK1, preventing phosphorylation of its downstream targets and thereby inducing apoptosis in cancer cell lines with aberrant AIK1 signaling.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, the powder can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause 1: Compound Precipitation this compound has limited solubility in aqueous media. High concentrations can lead to precipitation, resulting in lower effective concentrations and variable results.
-
Recommendation: Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system. It is also recommended to perform a solubility test before starting the experiment.
Possible Cause 2: Cell Seeding Density Inconsistent cell numbers at the start of the experiment can significantly impact the final readout of viability assays.
-
Recommendation: Ensure a uniform single-cell suspension before seeding. After seeding, visually inspect plates to confirm even cell distribution. Perform a cell count from a representative well to verify seeding accuracy.
Possible Cause 3: Edge Effects in Multi-well Plates Wells on the perimeter of a microplate are more prone to evaporation, leading to increased compound concentration and altered cell growth.[1]
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Issue 2: Unexpected off-target effects or cellular phenotypes.
Possible Cause 1: Inhibition of Structurally Related Kinases While this compound is highly selective for AIK1, some off-target activity against other kinases with similar ATP-binding pockets may occur at higher concentrations.
-
Recommendation: Perform a kinase panel screening to identify potential off-target interactions. If off-target effects are suspected, lower the concentration of this compound to a range where it is most selective for AIK1.
Possible Cause 2: Non-specific Cytotoxicity At very high concentrations, this compound may induce cytotoxicity through mechanisms independent of AIK1 inhibition, such as membrane disruption or mitochondrial toxicity.
-
Recommendation: Include a control cell line that does not express AIK1 to distinguish between on-target and off-target cytotoxicity. Additionally, perform mechanistic assays to assess mitochondrial health and membrane integrity.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC50 (nM) |
| AIK1 | 5 |
| AIK2 | 250 |
| PI3Kα | >10,000 |
| AKT1 | >10,000 |
| MAPK1 | >10,000 |
Table 2: Effect of this compound on Cancer Cell Line Viability
| Cell Line | AIK1 Expression | IC50 (nM) after 72h |
| HCT116 | High | 8 |
| A549 | High | 12 |
| MCF7 | Low | >1,000 |
| PC3 | Negative | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation and Measurement: Incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for AIK1 Pathway Inhibition
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated downstream target of AIK1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Fictional signaling pathway of this compound targeting AIK1.
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Optimizing Preclinical Dosage for Novel Compounds
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my first in vivo experiment with Compound X?
A1: Selecting a starting dose is a critical step that involves integrating in vitro data and literature on similar compounds. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the dose that showed efficacy in in vitro models, after converting it to an appropriate in vivo equivalent. If there is no prior data, a dose range-finding study with a wide spread of doses is recommended.[1] The initial doses can be based on the compound's solubility and any preliminary toxicity data.
Q2: What is the most appropriate route of administration for Compound X in early preclinical studies?
A2: The choice of administration route depends on the compound's properties and the intended clinical application. For initial studies, intravenous (IV) or intraperitoneal (IP) injections are often used to ensure complete bioavailability and rapid systemic exposure.[1] Oral gavage is suitable for compounds intended for oral administration in humans, but absorption and bioavailability need to be assessed. The chosen route should be consistent across studies to ensure comparability of results.
Q3: What are the key endpoints to monitor in a Maximum Tolerated Dose (MTD) study?
A3: An MTD study aims to identify the highest dose that does not cause unacceptable side effects.[2][3] Key endpoints include:
-
Mortality: The most definitive sign of acute toxicity.
-
Clinical Observations: Changes in behavior, posture, activity levels, and physical appearance.
-
Body Weight: A sensitive indicator of overall health; a weight loss of more than 15-20% is often considered a sign of significant toxicity.[2]
-
Clinical Pathology: Blood tests to assess liver and kidney function at the end of the study can provide valuable information.[2]
Q4: How many animals should I use per group in my initial dose-ranging studies?
A4: For early-stage studies like MTD and dose-ranging efficacy, a smaller number of animals per group (e.g., 3-5) is generally acceptable.[4] The goal of these initial studies is to identify a suitable dose range for further investigation, not to achieve statistical significance for efficacy. As you move into more definitive efficacy studies, the group sizes should be increased based on power calculations to ensure statistically robust results.
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths at a Low Dose of Compound X
-
Question: I observed mortality in animals at a dose I predicted to be safe. What could be the cause and how should I proceed?
-
Answer:
-
Confirm Dosing Accuracy: Double-check your calculations, dilutions, and the volume administered to ensure there were no errors in dose preparation or administration.
-
Assess Compound Stability: The compound may have degraded into a more toxic substance. Verify the stability of your formulation under the storage and experimental conditions.
-
Evaluate Vehicle Toxicity: The vehicle used to dissolve or suspend Compound X could be contributing to the toxicity. Run a control group with the vehicle alone to rule out this possibility.
-
Consider Off-Target Effects: The compound might have unexpected off-target effects leading to toxicity.[5] A literature search on compounds with similar structures may provide clues.
-
Next Steps: Reduce the starting dose significantly in the next experiment and use a slower dose escalation scheme.
-
Issue 2: High Variability in Response to Compound X Within the Same Dose Group
-
Question: My data shows a wide range of responses among animals in the same treatment group. How can I reduce this variability?
-
Answer:
-
Standardize Administration Technique: Ensure the person administering the compound is well-trained and consistent in their technique, as variations in injection site or gavage placement can affect absorption.
-
Homogenize Animal Cohorts: Use animals of the same age, sex, and from the same supplier to minimize biological variability.[5]
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual outliers and improve the statistical power of the study.[5]
-
Check Formulation Homogeneity: If Compound X is administered as a suspension, ensure it is well-mixed before each administration to prevent settling and inconsistent dosing.
-
Issue 3: Lack of Efficacy at Doses Approaching the MTD
-
Question: I am not observing the desired therapeutic effect even at doses that are causing mild toxicity. What should I do?
-
Answer:
-
Verify Target Engagement: If possible, conduct a pharmacodynamic (PD) study to confirm that Compound X is reaching its intended biological target and modulating its activity at the doses tested.
-
Assess Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, resulting in insufficient exposure to the target. A basic PK study can determine the compound's concentration in the blood over time.[6]
-
Consider Alternative Dosing Regimens: Instead of a single daily dose, more frequent administration or a continuous infusion might be necessary to maintain therapeutic concentrations.
-
Re-evaluate In Vitro to In Vivo Correlation: The lack of efficacy may indicate a poor correlation between the in vitro model and the in vivo disease model.
-
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2% | Normal |
| 10 | 5 | 0/5 | +4.8% | Normal |
| 30 | 5 | 0/5 | -2.1% | Mild lethargy |
| 100 | 5 | 1/5 | -12.5% | Severe lethargy, ruffled fur |
| 300 | 5 | 4/5 | -25.0% (for survivor) | Moribund, severe weight loss |
Table 2: Dose-Ranging Efficacy Study Results
| Dose Group (mg/kg) | Number of Animals | Efficacy Endpoint (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 8 | 100 ± 5.6 | - |
| 10 | 8 | 85 ± 6.2 | p > 0.05 |
| 30 | 8 | 62 ± 4.9 | p < 0.01 |
| 60 | 8 | 45 ± 5.1 | p < 0.001 |
Table 3: Basic Pharmacokinetic Parameters
| Dose (mg/kg, IV) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| 10 | 1250 | 0.08 | 2500 | 2.5 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Randomly assign mice to 5 groups (n=3-5 per group): Vehicle control, and four escalating doses of Compound X (e.g., 10, 30, 100, 300 mg/kg).[4]
-
Compound Preparation: Prepare Compound X in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer a single dose of Compound X or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, and then at 24, 48, and 72 hours.[4]
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Measure body weight daily for 7 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity (e.g., >20% body weight loss).[2]
Protocol 2: Dose-Ranging Efficacy Study
-
Animal Model: Use a relevant disease model (e.g., tumor xenograft model).
-
Group Allocation: Randomly assign animals to 4 groups (n=8-10 per group): Vehicle control, and three doses of Compound X selected based on the MTD study (e.g., low, medium, and high doses).
-
Compound Preparation and Administration: Prepare and administer Compound X or vehicle daily for a specified period (e.g., 14 days).
-
Efficacy Assessment: Measure the primary efficacy endpoint at regular intervals (e.g., tumor volume measured twice weekly).
-
Toxicity Monitoring: Monitor body weight and clinical signs throughout the study.
-
Data Analysis: At the end of the study, compare the efficacy endpoint between the treated groups and the vehicle control group using appropriate statistical methods.
Protocol 3: Basic Pharmacokinetic (PK) Study
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Group Allocation: Use a single group of animals (n=3-4).
-
Compound Administration: Administer a single intravenous (IV) bolus dose of Compound X at a dose known to be well-tolerated.
-
Blood Sampling: Collect blood samples (e.g., 100 µL) from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[7]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[6]
Visualizations
Caption: Hypothetical signaling pathway of Compound X.
Caption: Preclinical dosage optimization workflow.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. benchchem.com [benchchem.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
Troubleshooting Imiclopazine solubility in aqueous solutions
Welcome to the Imiclopazine Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to this compound solubility in aqueous solutions.
Fictional Compound Profile: this compound
This compound is a weakly basic, lipophilic molecule belonging to the phenothiazine class of compounds.[1][2] Its physicochemical properties present challenges for dissolution in neutral aqueous media, a common hurdle in pharmaceutical development.[3][4]
-
Chemical Name: 1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one[2]
-
Molecular Formula: C₂₅H₃₂ClN₅OS[2]
-
Molecular Weight: 486.08 g/mol [2]
-
pKa (predicted): 7.8 (most basic nitrogen)
-
LogP (predicted): 4.2
-
Appearance: Off-white to pale yellow solid powder.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water or Phosphate-Buffered Saline (PBS) pH 7.4?
A1: this compound is a weak base with high lipophilicity (hydrophobicity).[6][7] In neutral or alkaline solutions (pH ≥ pKa), it exists predominantly in its neutral, un-ionized form, which has very poor water solubility.[8] For significant dissolution in an aqueous medium, the pH must be lowered to protonate the molecule, thereby increasing its polarity and solubility.[6][8][9]
Q2: What is the recommended method for preparing an this compound stock solution?
A2: Due to its poor aqueous solubility, a concentrated stock solution should first be prepared in an organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is recommended. For most in vitro assays, it is crucial to keep the final concentration of the organic co-solvent low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[10]
Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous experimental buffer. What went wrong?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug in the organic stock solution is introduced into the aqueous buffer, where its solubility is much lower.[10][11] The primary causes are:
-
Exceeding the Solubility Limit: The final concentration of this compound in the aqueous buffer is higher than its maximum solubility under those conditions.[12]
-
Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of DMSO stock can cause rapid, localized changes in solvent polarity, leading to immediate precipitation.[10][12]
-
pH of the Final Solution: If the aqueous buffer has a neutral or alkaline pH, it will not be able to keep the weakly basic this compound protonated and dissolved.[13]
Q4: How does pH affect the solubility of this compound?
A4: As a weak base, the solubility of this compound is highly dependent on pH.[8]
-
In acidic conditions (pH < pKa), the molecule becomes protonated (ionized), rendering it more polar and significantly more soluble in aqueous solutions.[6][7]
-
In neutral or alkaline conditions (pH > pKa), the molecule is primarily in its neutral, non-ionized form, which is less polar and has very low aqueous solubility.[6][8]
Q5: Can co-solvents or other excipients be used to improve the aqueous solubility of this compound for formulations?
A5: Yes. For applications requiring higher concentrations of this compound in aqueous media, such as in vivo studies, formulation strategies are necessary. Common approaches include:
-
Co-solvents: Using water-miscible solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase solubility.[14][][16][17] These agents reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[][17]
-
Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[18]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.
Troubleshooting Guide
This guide addresses specific issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | 1. Final concentration exceeds solubility limit.2. Improper mixing technique.3. Buffer pH is too high (≥7.4). | 1. Lower the final concentration of this compound.2. Always add the DMSO stock dropwise to the larger volume of vigorously vortexing aqueous buffer. This ensures rapid dispersion.[10][12]3. Use a buffer with a lower pH (e.g., pH 4-6) if the experimental conditions permit. |
| Prepared aqueous solution is cloudy or contains visible particulates. | 1. Solubility limit has been exceeded.2. The compound may have come out of solution over time. | 1. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the effective concentration.2. Prepare fresh solutions immediately before use.3. Consider performing a kinetic solubility assay to determine the practical concentration limit for your specific buffer and conditions.[19][20][21][22] |
| Loss of activity in an experiment despite the solution appearing clear. | 1. Adsorption to Plastics: Hydrophobic compounds can stick to the surfaces of plastic labware (tubes, tips, plates), reducing the effective concentration.[10]2. Aggregation: The compound may be forming small, inactive aggregates that are not visibly precipitated. | 1. Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before the final transfer can also help.2. Briefly sonicate the final working solution to help break up small aggregates.[10] |
Quantitative Data Summary
The following table summarizes the hypothetical kinetic solubility of this compound in various aqueous systems. These values represent the concentration at which precipitation is first observed when a DMSO stock is diluted into the buffer and incubated for 2 hours at room temperature.
| Aqueous System (pH) | Co-solvent / Excipient | Kinetic Solubility (µg/mL) | Molar Solubility (µM) |
| Deionized Water | None | < 0.1 | < 0.2 |
| PBS (pH 7.4) | None | 0.5 | 1.0 |
| Acetate Buffer (pH 5.0) | None | 25 | 51.4 |
| Citrate Buffer (pH 4.0) | None | 150 | 308.6 |
| PBS (pH 7.4) | 5% v/v Ethanol | 5 | 10.3 |
| PBS (pH 7.4) | 10% v/v PEG 400 | 12 | 24.7 |
| PBS (pH 7.4) | 1% w/v Polysorbate 80 | 18 | 37.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh 4.86 mg of this compound powder.
-
Add 1.0 mL of anhydrous, high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in pH 7.4 Buffer):
-
Bring the 10 mM DMSO stock solution and the aqueous buffer (e.g., PBS, pH 7.4) to room temperature.
-
Add the required volume of aqueous buffer to a sterile conical tube (e.g., 999 µL for a 1 mL final volume).
-
Begin vigorously vortexing the aqueous buffer.
-
While the buffer is vortexing, add the required volume of the 10 mM DMSO stock (e.g., 1 µL) dropwise directly into the buffer.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of cloudiness or precipitation. Use immediately.
-
Protocol 2: Kinetic Solubility Assessment by Visual Inspection
This protocol provides a rapid, low-throughput method to estimate the kinetic solubility limit.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Set up a series of microcentrifuge tubes, each containing 500 µL of the desired aqueous buffer.
-
Create a serial dilution of the compound directly in the buffer. For example, add 5 µL of the 10 mM stock to the first tube (final concentration 100 µM), vortex, then transfer a portion of this solution to the next tube to create the next dilution, and so on.
-
Ensure the final DMSO concentration is consistent across all tubes if possible.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Visually inspect each tube against a dark background for signs of precipitation or cloudiness. The highest concentration that remains clear is the estimated kinetic solubility.
Visualizations
Effect of pH on this compound Solubility
The following diagram illustrates the relationship between pH, the ionization state of this compound (a weak base), and its resulting aqueous solubility.
Caption: pH-dependent ionization and solubility of this compound.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a step-by-step guide for addressing compound precipitation when preparing aqueous solutions from an organic stock.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. This compound | 7224-08-0 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. medkoo.com [medkoo.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. bepls.com [bepls.com]
- 18. brieflands.com [brieflands.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
Strategies to mitigate Imiclopazine off-target effects
Disclaimer
The following technical support guide is for a hypothetical compound named Exemplarazine . As "Imiclopazine" is not a publicly documented molecule, this content is provided as a detailed template to illustrate the requested format and structure. All data, protocols, and pathways are representative examples and should be substituted with actual experimental results for your compound of interest.
Welcome to the technical support center for Exemplarazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of Exemplarazine?
A1: Exemplarazine is a potent antagonist of the Dopamine D2 receptor (D2R), its primary therapeutic target. However, in vitro profiling has revealed significant antagonist activity at the Histamine H1 receptor (H1R) and the Serotonin 5-HT2A receptor (5-HT2AR), which may lead to off-target effects such as sedation or weight gain.
Q2: My cell-based assay is showing unexpected results inconsistent with D2R antagonism. What could be the cause?
A2: Unexpected results may stem from Exemplarazine's off-target activity. If your cells endogenously express H1R or 5-HT2AR, the observed phenotype could be a composite of on-target and off-target effects. We recommend implementing a series of control experiments to dissect these effects. Please refer to the troubleshooting guide below for specific protocols.
Q3: Are there any strategies to reduce the H1R-mediated effects of Exemplarazine in my experiments?
A3: Yes. One effective strategy is the co-administration of a highly selective H1R antagonist, such as Mepyramine, at a concentration sufficient to block H1 receptors without affecting D2R signaling. This can help isolate the D2R-specific effects of Exemplarazine. Another approach is to use a cell line that does not express H1R.
Troubleshooting Guide: Unexpected Phenotypes
Issue: Observed cellular phenotype is stronger or different than expected from D2R antagonism alone.
This guide provides a workflow to determine if off-target effects are responsible for the observed results.
Step 1: Confirm Off-Target Receptor Expression
-
Action: Perform qPCR or Western blot analysis on your cell line to confirm the expression levels of D2R, H1R, and 5-HT2AR.
-
Rationale: The presence of off-target receptors is a prerequisite for off-target effects.
Step 2: Utilize Selective Antagonists for Target Deconvolution
-
Action: Pre-incubate your cells with a selective antagonist for one of the off-target receptors before adding Exemplarazine.
-
Example: To isolate D2R effects from H1R interference, pre-treat cells with 100 nM Mepyramine (a selective H1R antagonist) for 30 minutes before applying Exemplarazine.
-
Rationale: If the unexpected phenotype is diminished, it is likely mediated by the blocked off-target receptor.
Step 3: Employ a Control Cell Line
-
Action: Replicate the key experiment in a cell line that is genetically modified (e.g., via CRISPR/Cas9) to knock out the suspected off-target receptor (e.g., H1R-KO).
-
Rationale: Comparing the results between the wild-type and knockout cell lines provides definitive evidence of the off-target contribution.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of Exemplarazine and control compounds at the target and off-target receptors.
| Compound | D2R Ki (nM) | H1R Ki (nM) | 5-HT2AR Ki (nM) | Selectivity (H1R/D2R) |
| Exemplarazine | 1.2 | 15.8 | 25.3 | 13.2x |
| Haloperidol | 1.5 | 50.0 | 2.0 | 33.3x |
| Mepyramine | >10,000 | 0.8 | >10,000 | N/A |
| Ketanserin | 150 | 200 | 1.1 | N/A |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Exemplarazine for a target receptor.
-
Prepare Cell Membranes: Homogenize cells or tissue expressing the receptor of interest (e.g., CHO-K1 cells overexpressing D2R) in a lysis buffer (50 mM Tris, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.
-
Set up Competition Assay: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R), and varying concentrations of the unlabeled competitor (Exemplarazine).
-
Incubate: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separate Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand.
-
Quantify Radioactivity: Place the filter discs into scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Exemplarazine. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: On-target (D2R) and off-target (H1R, 5-HT2AR) signaling pathways affected by Exemplarazine.
Experimental Workflow
Technical Support Center: Overcoming Imiclopazine Degradation in Experimental Setups
Welcome to the technical support center for Imiclopazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby preventing the downstream signaling cascade that promotes cell proliferation and survival. This makes it a compound of interest for oncology research.
Q2: What are the primary causes of this compound degradation in experimental setups?
A2: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in aqueous solutions with a pH outside the optimal range of 6.0-7.5.
-
Oxidation: The tertiary amine moiety in the structure of this compound is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
Q3: How can I detect this compound degradation in my samples?
A3: Degradation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[1] A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid) is effective for separating this compound from its degradation products. A UV detector set at 280 nm can be used for quantification. The appearance of new peaks with different retention times from the parent this compound peak is indicative of degradation.
Q4: What are the visible signs of this compound degradation in a stock solution?
A4: A freshly prepared this compound stock solution in DMSO should be clear and colorless. The appearance of a yellow or brownish tint, or the formation of precipitates, can be a visual indicator of degradation. However, significant degradation can occur without any visible changes, making analytical methods like HPLC essential for confirmation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency in Cell-Based Assays | - this compound degradation in culture media.- Suboptimal storage of stock solutions. | - Prepare fresh dilutions of this compound in pre-warmed culture media immediately before treating cells.- Aliquot stock solutions and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Inconsistent Results Between Experiments | - Variability in solution preparation.- Exposure to light during experimental setup.- pH shifts in the experimental buffer or media. | - Standardize solution preparation protocols. Use freshly calibrated pipettes and high-purity solvents.- Minimize light exposure by working in a dimly lit environment or using amber-colored tubes.- Ensure all buffers and media are within the optimal pH range of 6.0-7.5 for this compound stability. |
| Appearance of Extra Peaks in HPLC Analysis | - Hydrolytic or oxidative degradation. | - Confirm the identity of degradation products using LC-MS/MS.[2][3]- Review experimental procedures to identify and mitigate sources of degradation (e.g., pH, light, oxygen exposure). |
| Precipitate Formation in Aqueous Buffers | - Poor solubility of this compound.- Degradation products are less soluble. | - Do not exceed the recommended final concentration of 10 µM in aqueous buffers containing less than 1% DMSO.- If a higher concentration is needed, consider using a solubilizing agent, but validate its compatibility with your experimental system. |
Data Presentation: this compound Stability Profile
The following tables summarize the stability of this compound under various stress conditions. This data is based on in-house stability studies and is intended to guide experimental design.
Table 1: pH-Dependent Degradation of this compound in Aqueous Solution at 37°C
| pH | % Degradation (24 hours) | % Degradation (72 hours) |
| 4.0 | 15.2% | 40.5% |
| 5.0 | 8.1% | 22.3% |
| 6.0 | 2.5% | 7.8% |
| 7.4 | 1.8% | 5.2% |
| 8.0 | 6.9% | 18.9% |
| 9.0 | 25.7% | 65.1% |
Table 2: Temperature and Light Effects on this compound Degradation in PBS (pH 7.4)
| Condition | % Degradation (24 hours) |
| 4°C, Protected from Light | < 1% |
| 25°C, Protected from Light | 2.1% |
| 25°C, Exposed to Ambient Light | 8.5% |
| 37°C, Protected from Light | 1.8% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial. Reconstitute the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Solubilization: Gently vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the 10 mM stock solution into small-volume, amber-colored microcentrifuge tubes. The aliquot volume should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light. When properly stored, the stock solution is stable for up to 6 months.
Protocol 2: Stability Assessment of this compound by HPLC
-
Sample Preparation: Prepare solutions of this compound at a final concentration of 10 µM in the desired buffer or media. Incubate the solutions under the conditions being tested (e.g., different pH, temperature, light exposure).
-
Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), take an aliquot of each sample and store it at -80°C until analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time 0 sample.
Visualizations
This compound's Mechanism of Action: Inhibition of the MAPK/ERK Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow for Assessing this compound Stability
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Adjusting Imiclopazine concentration for cell culture studies
Welcome to the technical support center for Imiclopazine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the (hypothetical) Serine-Threonine Kinase XYZ (STK-XYZ). By binding to the ATP-binding pocket of STK-XYZ, this compound blocks its kinase activity, thereby inhibiting the downstream signaling cascade responsible for cell proliferation and survival in certain cancer cell lines.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: While designed for selectivity, at higher concentrations this compound may exhibit off-target activity against other structurally related kinases.[3] Potential off-target effects could include modulation of other signaling pathways, leading to unforeseen cellular responses. It is crucial to perform dose-response experiments and consider counter-screening against a panel of related kinases to understand the full activity profile of this compound.[3]
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is essential to use the lowest effective concentration of this compound that elicits the desired biological response.[3] Determining the half-maximal inhibitory concentration (IC50) for your cell line of interest and working within that range is recommended. Additionally, ensuring the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.5%) is critical.[2]
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound in a laboratory setting.
Issue 1: High Cytotoxicity Observed in Control Cell Lines
-
Question: I'm observing significant cell death in my negative control cell line at concentrations that should be non-toxic. What could be the cause?
-
Answer: This issue can stem from several factors:
-
High Solvent Concentration: The final concentration of your solvent (e.g., DMSO) in the cell culture medium may be too high, causing toxicity.[3] Always calculate the final solvent concentration and maintain it at a consistent, non-toxic level across all treatments.
-
Compound Precipitation: this compound may be precipitating out of solution at the concentration used, and these precipitates can be cytotoxic. Visually inspect your culture medium for any signs of precipitation.
-
Contamination: The this compound stock solution or the cell culture itself may be contaminated. It is advisable to use fresh aliquots of the stock solution and ensure aseptic cell culture techniques.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Question: I am seeing high variability in the efficacy of this compound between experiments. What could be the reason?
-
Answer: Inconsistent results can be due to:
-
Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.[3] Always use freshly thawed aliquots for each experiment.
-
Cell Passage Number: The sensitivity of cells to a compound can change with increasing passage number. It is important to use cells within a consistent and low passage range for all experiments.
-
Variations in Assay Conditions: Ensure that incubation times, cell seeding densities, and reagent concentrations are kept consistent across all experiments.[3]
-
Issue 3: this compound Precipitation in Cell Culture Medium
-
Question: My this compound solution is precipitating when I add it to the cell culture medium. What should I do?
-
Answer: Precipitation is a common issue with hydrophobic compounds.[1] To address this:
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.[2]
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of medium, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed medium, mix gently, and then add this intermediate dilution to your final volume.[1][2]
-
Reduce Final Concentration: The final concentration of this compound in your medium may be exceeding its solubility limit. Consider testing a lower concentration range.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Cell Line Type | Recommended Concentration Range | Notes |
| Highly Sensitive Cancer Cell Line (e.g., MCF-7) | 1 µM - 10 µM | Start with a dose-response curve to determine the IC50. |
| Moderately Sensitive Cancer Cell Line (e.g., A549) | 5 µM - 25 µM | Higher concentrations may be required to observe an effect. |
| Non-cancerous Control Cell Line (e.g., HEK293) | > 50 µM | Used to assess off-target cytotoxicity. |
Table 2: Hypothetical IC50 Values for this compound
| Target/Assay | IC50 Value | Implication |
| On-Target: STK-XYZ Kinase Inhibition | 50 nM | Potent inhibition of the intended target. |
| Off-Target: Related Kinase ABC Inhibition | 5 µM | Potential for off-target effects at higher concentrations. |
| Cytotoxicity: Non-cancerous Cell Line (72h) | 25 µM | A therapeutic window exists between on-target activity and general cytotoxicity.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is hypothetical, e.g., 450 g/mol ).
-
Dissolution: Aseptically weigh the calculated amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex the solution gently until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Determining the Optimal Working Concentration using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of this compound in pre-warmed cell culture medium. It is advisable to perform a two-fold or three-fold serial dilution to cover a broad concentration range.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as an MTT, XTT, or ATP-based assay (e.g., CellTiter-Glo®).[4]
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Preventing Imiclopazine Precipitation in Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and troubleshooting precipitation of Imiclopazine in stock solutions. Given the limited publicly available solubility data for this compound, the information and recommendations provided are based on the known properties of phenothiazine derivatives, the chemical class to which this compound belongs, as well as established best practices for handling hydrophobic research compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stock solutions in a question-and-answer format.
Question: I observed precipitation in my this compound stock solution immediately after preparation. What went wrong?
Answer: Immediate precipitation upon preparation of a stock solution is typically due to exceeding the solubility limit of the compound in the chosen solvent.
Potential Causes and Solutions:
-
Concentration is too high: You may be attempting to prepare a stock solution at a concentration that is too high for the selected solvent.
-
Solution: Try preparing a less concentrated stock solution. It is recommended to perform a small-scale solubility test to determine the maximum soluble concentration.
-
-
Incorrect Solvent: The solvent you are using may not be optimal for this compound. Phenothiazine derivatives are generally poorly soluble in aqueous solutions and more soluble in organic solvents.
-
Solution: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. Ethanol or dimethylformamide (DMF) can also be considered.
-
-
Incomplete Dissolution: The compound may not have fully dissolved during preparation.
-
Solution: Ensure vigorous vortexing. Gentle warming of the solution to 37°C or brief sonication can aid in dissolution. However, avoid excessive heat, which could degrade the compound.
-
Question: My this compound stock solution, prepared in DMSO, was clear initially but developed precipitation after storage at -20°C. What is the cause and how can I fix it?
Answer: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with stock solutions of hydrophobic compounds.
Potential Causes and Solutions:
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.
-
Solution: Use anhydrous, high-purity DMSO and store it properly in a tightly sealed container with desiccant. When preparing aliquots, use vials with tight-fitting caps to minimize moisture absorption.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of micro-precipitates that may not readily redissolve.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Supersaturated Solution: The solution may have been supersaturated at room temperature and precipitated out at the lower storage temperature.
-
Solution: Gently warm the vial to 37°C and vortex to see if the precipitate redissolves. If it does, consider preparing a slightly more dilute stock solution for long-term storage.
-
Question: When I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium, it immediately turns cloudy and a precipitate forms. How can I prevent this?
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.
Potential Causes and Solutions:
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid change in the solvent environment, leading to precipitation.
-
Solution: Perform a stepwise (serial) dilution. First, create an intermediate dilution of the DMSO stock in your aqueous buffer or medium. Then, add this intermediate dilution to the final volume. Vigorous mixing during dilution is crucial to ensure rapid dispersion.
-
-
Final DMSO Concentration is Too Low: The final concentration of DMSO in the aqueous solution may be insufficient to keep this compound dissolved.
-
Solution: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a certain amount may be necessary for solubility. You may need to optimize the final DMSO concentration for your specific assay, ensuring it is compatible with your experimental system.
-
-
Use of Co-solvents: The addition of a co-solvent to the final aqueous solution can help maintain solubility.
-
Solution: Consider adding a small percentage of a water-miscible organic co-solvent like ethanol, PEG400, or glycerol to your final buffer. Ensure the co-solvent is compatible with your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on the properties of related phenothiazine compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. Ethanol and Dimethylformamide (DMF) can be considered as alternatives.
Q2: What is a safe concentration for an this compound stock solution?
A2: Without specific solubility data for this compound, it is difficult to recommend a universal concentration. It is best practice to start with a conservative concentration, such as 10 mM, and perform a solubility test to determine the upper limit.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To prevent degradation from light, store vials in the dark. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination.
Q4: Can I warm my this compound stock solution to redissolve a precipitate?
A4: Yes, gentle warming to 37°C in a water bath, accompanied by vortexing or sonication, can often redissolve precipitates. However, avoid prolonged or excessive heating, as it may lead to compound degradation.
Q5: What should I do if I consistently have precipitation problems?
A5: If you continue to experience precipitation, a systematic approach is necessary. Re-evaluate your stock solution concentration, consider using a different solvent or a co-solvent system, and optimize your dilution protocol. Performing a thorough solubility assessment is highly recommended.
Data Presentation
Table 1: Solubility of Structurally Related Phenothiazine Derivatives in Common Solvents
Disclaimer: The following data is for phenothiazine derivatives structurally related to this compound and should be used as a reference. The actual solubility of this compound may vary.
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Chlorpromazine HCl | DMSO | ~30 | ~84 |
| Ethanol | ~30 | ~84 | |
| Water (PBS, pH 7.2) | ~10 | ~28 | |
| Thioridazine HCl | DMSO | ~25 | ~57 |
| Ethanol | ~10 | ~23 | |
| Water | 40 - 50 | 91 - 114 |
Data is aggregated from publicly available sources and should be considered approximate.
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration of this compound in a Chosen Solvent
Objective: To determine the highest concentration at which this compound can be dissolved in a specific solvent without precipitation at room temperature.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare a High-Concentration Slurry:
-
Weigh a precise amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, calculated volume of the solvent to achieve a high starting concentration (e.g., 50 mM).
-
-
Attempt to Dissolve:
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particles against a dark background.
-
If not fully dissolved, sonicate the tube for 10-15 minutes in a water bath.
-
-
Serial Dilution:
-
If the compound is not fully dissolved, add a precise volume of the solvent to dilute the concentration (e.g., to 40 mM) and repeat step 2.
-
Continue this process of adding solvent in measured increments and attempting to dissolve until the solution becomes completely clear.
-
-
Determine Maximum Concentration:
-
The highest concentration at which the compound is fully dissolved is the maximum soluble concentration at room temperature.
-
-
Assess Stability:
-
Let the clear solution stand at room temperature for at least one hour and then at 4°C overnight to check for any precipitation upon cooling.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solubility in stock solutions.
Technical Support Center: Imiclopazine and Laboratory Assay Interference
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences of the phenothiazine-class compound, imiclopazine, with common laboratory assays. The following information is curated to help you troubleshoot unexpected results and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is there direct evidence of this compound interfering with specific laboratory assays?
A: Currently, there is a lack of direct studies published specifically on the interference of this compound with laboratory assays. This compound was developed in the 1960s but was never brought to market, which has limited the amount of research conducted on its specific interactions.[1] However, as this compound is a member of the phenothiazine class of compounds, it is crucial to consider the well-documented interferences associated with this drug class.
Q2: What types of laboratory assays are known to be affected by phenothiazines?
A: Phenothiazines have been reported to interfere with a variety of laboratory tests. The primary mechanisms of interference are through direct chemical interaction with assay reagents, cross-reactivity in immunoassays, or by causing physiological changes in the patient that alter biomarker levels.[2]
Q3: Which specific assays should I be most concerned about when working with this compound?
A: Based on data from other phenothiazines, the following assays have a higher potential for interference:
-
Immunoassays for Tricyclic Antidepressants (TCAs): Phenothiazines and their metabolites are known to cross-react with antibodies used in TCA immunoassays, potentially leading to falsely elevated results.[1]
-
Urine Drug Screens (UDS) for Amphetamines: Several phenothiazines, including promethazine and chlorpromazine, have been shown to cause false-positive results in amphetamine immunoassays.[3][4][5][6][7][8] This is often due to the structural similarity of their metabolites to amphetamines.
-
Clinical Chemistry Assays: Long-term treatment with phenothiazines has been observed to cause decreases in serum albumin, total protein, and creatinine levels.[9]
-
Pregnancy Tests: Some psychotropic drugs, a broad category that includes phenothiazines, have been associated with false-positive results in pregnancy tests.
Q4: What is the likely mechanism of this interference?
A: The interference can be multifactorial:
-
Analytical (In Vitro) Interference: This occurs when the drug or its metabolites directly interact with the assay components. For example, a molecule in the sample may have a similar structure to the target analyte, causing it to be recognized by the detection antibody in an immunoassay.
-
Physiological (In Vivo) Interference: This is an actual change in the level of an analyte in the body due to the drug's effect. For instance, a drug might alter the function of an organ like the liver or kidneys, leading to changes in the levels of certain biomarkers.[2]
Troubleshooting Guides
Issue: Unexpected positive result in a urine drug screen for amphetamines.
-
Initial Assessment:
-
Recommended Action:
-
Confirmation Testing: The presumptive positive result from the immunoassay should be confirmed using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can distinguish between amphetamines and interfering compounds.
-
Consult the Assay Manufacturer: Contact the manufacturer of the immunoassay to inquire about known cross-reactivity with phenothiazines.
-
Issue: Tricyclic antidepressant (TCA) levels appear unexpectedly high in a subject treated with this compound.
-
Initial Assessment:
-
Verify that the subject is not co-administered with TCAs.
-
Note the immunoassay method used for the TCA measurement.
-
-
Recommended Action:
-
Alternative Quantification Method: Use a non-immunoassay-based method like High-Performance Liquid Chromatography (HPLC) to accurately quantify TCA levels.[1]
-
Sample Pre-treatment: In some research applications, chemical modification of phenothiazines in the sample can be performed to reduce interference before immunoassay analysis.[1]
-
Data Summary
The following table summarizes potential interferences based on studies of other phenothiazines. Note that the extent of interference from this compound may vary.
| Laboratory Assay Category | Specific Assay | Potential Interference by Phenothiazine Class | Reference |
| Immunoassays | Tricyclic Antidepressants (TCAs) | False Positive | [1] |
| Urine Amphetamine Screen | False Positive | [3][4][5][6][7][8] | |
| Pregnancy Tests | False Positive | ||
| Clinical Chemistry | Serum Albumin | Decreased Levels | [9] |
| Serum Total Protein | Decreased Levels | [9] | |
| Serum Creatinine | Decreased Levels | [9] |
Experimental Protocols
Protocol: Investigating Potential Interference of this compound with an Immunoassay
This protocol outlines a general workflow to determine if this compound interferes with a specific immunoassay.
-
Objective: To assess the in vitro analytical interference of this compound and its potential metabolites on a given immunoassay.
-
Materials:
-
This compound standard solution of known concentration.
-
Drug-free matrix (e.g., urine, serum) from a verified negative source.
-
The immunoassay kit and required instrumentation.
-
Confirmatory analytical method (e.g., LC-MS/MS).
-
-
Procedure:
-
Spiking: Prepare a series of samples by spiking the drug-free matrix with varying concentrations of this compound. The concentration range should cover clinically relevant and potentially higher levels.
-
Assay Analysis: Analyze the spiked samples using the immunoassay according to the manufacturer's instructions.
-
Confirmatory Analysis: Analyze the same spiked samples using the confirmatory method to verify the absence of the target analyte (e.g., amphetamines).
-
Data Analysis: Compare the immunoassay results of the spiked samples to the negative control (drug-free matrix). A positive result in the spiked samples that are negative by the confirmatory method indicates interference.
-
-
Interpretation: The concentration of this compound at which a positive result is obtained in the immunoassay is the approximate interference threshold.
Visualizations
References
- 1. Immunoassay reagents for psychoactive drugs. Part 3. Removal of phenothiazine interferences in the quantification of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays. | Semantic Scholar [semanticscholar.org]
- 4. Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aplm [aplm.kglmeridian.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Clinical blood chemistry values and long acting phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Imiclopazine Long-Term Storage & Stability: Technical Support Center
Welcome to the Imiclopazine Technical Support Center. This resource provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound samples. Proper storage is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under different conditions depending on its form (solid powder vs. solution). For solids, storage at 2-8°C is recommended, protected from light and moisture.[2] For solutions, frozen storage at -20°C or -80°C is preferred to minimize degradation.[2] Always refer to the Certificate of Analysis (CofA) for lot-specific recommendations.
Q2: How should I prepare this compound stock solutions for long-term storage?
A2: Use a high-purity, anhydrous solvent such as DMSO or ethanol.[2] After complete dissolution, it is best practice to filter the solution through a 0.22 µm filter to ensure sterility.[2] We recommend aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
Q3: How many freeze-thaw cycles can my this compound solution tolerate?
A3: Repeated freeze-thaw cycles can lead to degradation, precipitation, or aggregation of the compound.[2] It is strongly advised to prepare single-use aliquots to minimize these cycles.[3] If aliquoting is not possible, limit freeze-thaw cycles to a maximum of three. Preliminary stability data on the impact of freeze-thaw cycles is provided in Table 2.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be photosensitive. Exposure to light, particularly UV radiation, can cause photodegradation.[4] All storage containers, for both solid and solution forms, should be amber-colored or opaque to protect the compound from light exposure.[4]
Q5: How can I verify the stability of an older this compound sample?
A5: The most reliable method to verify the stability of an older sample is to perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[2][5] This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products. A standard protocol for this procedure is provided below.
Data & Protocols
Data Presentation
For ease of reference, quantitative data regarding this compound storage and stability are summarized below.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Relative Humidity (RH) | Light Conditions | Recommended Duration |
| Solid (Powder) | 2°C to 8°C | < 40% | Protected from light | Up to 36 months |
| Solution in DMSO | -20°C | N/A | Protected from light | Up to 6 months |
| Solution in DMSO | -80°C | N/A | Protected from light | Up to 12 months |
Table 2: Hypothetical this compound Stability in DMSO (10 mM) After Multiple Freeze-Thaw Cycles from -20°C
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC | Observations |
| 0 (Initial) | 99.8% | Clear, colorless solution |
| 1 | 99.7% | No visible change |
| 3 | 99.2% | No visible change |
| 5 | 97.5% | Slight yellowing observed |
| 10 | 92.1% | Visible particulates post-thaw |
Experimental Protocols
Protocol: Purity Assessment of this compound by HPLC-UV
This protocol describes a standard reversed-phase HPLC method to assess the purity of this compound.
1. Materials and Reagents:
-
This compound sample (solid or in solution)
-
This compound reference standard
-
Acetonitrile (HPLC grade)[6]
-
Purified water (HPLC grade)[6]
-
Formic acid (≥97%)[6]
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
4. Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL. Dilute with Mobile Phase A to 0.1 mg/mL.
-
Test Sample: Prepare the test sample in the same manner as the reference standard to achieve a target concentration of 0.1 mg/mL.
-
Filter all samples through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 285 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
6. Data Analysis:
-
Identify the this compound peak by comparing the retention time with the reference standard.
-
Calculate purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram (Area Percent method).
-
Purity (%) = (Areathis compound / Total Area of all peaks) x 100
Troubleshooting Guides
Problem: I am seeing unexpected or inconsistent results in my biological assays.
-
Possible Cause: The this compound sample may have degraded due to improper storage or handling, leading to a loss of biological activity.[2]
-
Solution:
-
Verify Purity: Analyze the purity of your current sample using the HPLC protocol provided above.
-
Use a Fresh Aliquot: If available, use a new, previously unthawed aliquot of your this compound stock solution.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid this compound that has been stored under recommended conditions.
-
Problem: My this compound solution appears cloudy or contains precipitate after thawing.
-
Possible Cause 1: The compound has precipitated out of solution due to exceeding its solubility limit at low temperatures or after repeated freeze-thaw cycles.
-
Solution 1: Gently warm the vial to 37°C and vortex thoroughly to attempt redissolution.[2] Centrifuge the vial to pellet any remaining precipitate and carefully use the supernatant. Re-quantify the concentration of the supernatant before use.
-
Possible Cause 2: The solvent may have evaporated over time, increasing the compound's concentration beyond its solubility limit.
-
Solution 2: Ensure vials are tightly sealed. For future preparations, consider using vials with high-quality seals or storing at a lower concentration.
Visualizations
Below are diagrams illustrating key workflows and decision-making processes for this compound storage and stability testing.
Caption: Workflow for proper handling and storage of new this compound samples.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Validation & Comparative
Validating a Selective D2 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective antagonists for the dopamine D2 receptor is a cornerstone of neuropharmacology, with significant implications for treating a range of neuropsychiatric disorders. The validation of a new chemical entity, let's call it "Compound X" (as a stand-in for the novel investigational compound, Imiclopazine, for which public data is not available), as a selective D2 receptor antagonist requires a rigorous series of experiments to characterize its binding affinity, functional activity, and in vivo target engagement. This guide provides a comparative framework for such a validation process, using the well-established antipsychotics Haloperidol, Risperidone, and Olanzapine as benchmarks.
Data Presentation: Comparative Receptor Binding Affinities
A critical first step in validating a D2 receptor antagonist is to determine its binding affinity (Ki) for the D2 receptor and a panel of other receptors to assess its selectivity. Lower Ki values indicate higher binding affinity. The following table summarizes the in vitro binding affinities of our comparators.
| Receptor | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 0.89 [1] | 3.13 [2] | ~1-10 |
| Dopamine D1 | >1000 | 7.2 | 31 |
| Dopamine D3 | ~1-10 | 7.5 | 4.8 |
| Dopamine D4 | 5.2 | 2.6 | 2.1 |
| Serotonin 5-HT2A | 53 | 0.16 | 4 |
| Serotonin 5-HT2C | >1000 | 5.2 | 13 |
| Adrenergic α1 | 13 | 0.8 | 19 |
| Adrenergic α2 | >1000 | 1.8 | 230 |
| Histamine H1 | 750 | 2.8 | 7 |
| Muscarinic M1 | >1000 | >1000 | 26 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.
Experimental Protocols
The validation of a D2 receptor antagonist involves a multi-step process, from in vitro binding assays to in vivo functional studies.
Receptor Binding Assays
Objective: To determine the affinity and selectivity of the compound for the D2 receptor.
Methodology:
-
Radioligand Binding Assay: This is the gold standard for determining binding affinity.
-
Preparation of Membranes: Cell membranes expressing the human D2 receptor (and other receptors for selectivity profiling) are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).
-
Competition Binding: A fixed concentration of a radiolabeled ligand that is known to bind to the D2 receptor (e.g., [3H]-raclopride or [3H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., "Compound X").
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine whether the compound acts as an antagonist, agonist, or inverse agonist at the D2 receptor.
Methodology:
-
cAMP Assay: D2 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][4]
-
Cell Culture: Cells expressing the D2 receptor are cultured.
-
Stimulation: The cells are treated with an agonist (e.g., dopamine or quinpirole) to inhibit cAMP production.
-
Antagonist Treatment: The cells are co-incubated with the agonist and varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits (e.g., HTRF, ELISA).
-
Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner. The concentration of the antagonist that produces 50% of the maximal reversal (EC50) is determined.
-
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key step in receptor desensitization and signaling.[5]
-
Assay Principle: This assay often uses a technology like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where the D2 receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively.
-
Agonist and Antagonist Treatment: Cells are treated with an agonist to induce β-arrestin recruitment, and co-treated with the test compound to assess its antagonistic properties.
-
Signal Detection: The proximity of the donor and acceptor molecules upon β-arrestin recruitment generates a detectable signal.
-
Data Analysis: An antagonist will block the agonist-induced signal in a dose-dependent manner.
-
In Vivo Target Engagement Studies
Objective: To confirm that the compound reaches the brain and binds to D2 receptors in a living organism.
Methodology:
-
Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the brain.
-
Radiotracer: A PET radiotracer that binds to D2 receptors (e.g., [11C]-raclopride) is administered to the subject (animal or human).
-
Baseline Scan: A baseline PET scan is performed to measure the baseline D2 receptor availability.
-
Drug Administration: The subject is then treated with the test compound.
-
Post-Dose Scan: A second PET scan is performed to measure the D2 receptor availability after drug administration.
-
Data Analysis: The percentage of D2 receptors occupied by the test compound is calculated by comparing the binding potential in the baseline and post-dose scans. Studies have shown that for antipsychotic efficacy, a D2 receptor occupancy of 60-80% is generally required.[6]
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for D2 Antagonist Validation
Caption: Workflow for validating a D2 receptor antagonist.
Comparative Logic for D2 Antagonist Selectivity
Caption: Logic for determining D2 receptor selectivity.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. go.drugbank.com [go.drugbank.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenothiazine Antipsychotic Drugs
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine antipsychotics represent a foundational class of medications in the management of psychotic disorders. As first-generation or "typical" antipsychotics, their primary mechanism of action involves the antagonism of dopamine D2 receptors.[1][2] However, the clinical efficacy and side-effect profiles of individual phenothiazines vary considerably, largely due to their differing affinities for a wide range of neurotransmitter receptors.[3] This guide provides a comparative analysis of four key phenothiazine derivatives: chlorpromazine, thioridazine, fluphenazine, and prochlorperazine, supported by quantitative data and experimental methodologies.
Comparative Pharmacodynamics: Receptor Binding Affinities
The therapeutic effects and adverse reactions of phenothiazine antipsychotics are intrinsically linked to their interactions with various receptors. The table below summarizes the in vitro binding affinities (Ki values in nM) of chlorpromazine, thioridazine, fluphenazine, and prochlorperazine for key dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Chlorpromazine (Ki, nM) | Thioridazine (Ki, nM) | Fluphenazine (Ki, nM) | Prochlorperazine (Ki, nM) |
| Dopamine | ||||
| D1 | 24 | 13[4] | 1.3 | - |
| D2 | 3.1[5] | 3.5[4] | 0.4 | 1.5 |
| D3 | 7.8 | 10.1 | 0.7 | - |
| D4 | 6.4 | 12.3 | 2.6 | - |
| Serotonin | ||||
| 5-HT1A | 1300 | 1200 | 1800 | - |
| 5-HT2A | 13 | 12 | 3.4 | 16 |
| 5-HT2C | 11 | 30 | 15 | - |
| Histamine | ||||
| H1 | 10[6] | 20 | 20 | 20 |
| Muscarinic | ||||
| M1 | 27[5] | 14[7] | 1000 | 250 |
| Adrenergic | ||||
| α1 | 11 | 10 | 10 | 10 |
Comparative Pharmacokinetics
The pharmacokinetic profiles of these agents influence their dosing regimens and duration of action. The following table outlines key pharmacokinetic parameters.
| Parameter | Chlorpromazine | Thioridazine | Fluphenazine | Prochlorperazine |
| Bioavailability (Oral) | 10-33%[8] | 25-33% | 40-50% | ~12.5%[9] |
| Half-life (t½) | ~30 hours[10] | 10-20 hours | 14-16 hours (oral)[11] | 4-8 hours[9] |
| Protein Binding | >90% | >95% | >90% | up to 99%[9] |
| Metabolism | Hepatic (CYP2D6, CYP1A2)[10] | Hepatic (CYP2D6)[12] | Hepatic | Hepatic[9] |
Experimental Protocols
Radioligand Displacement Binding Assay
A common method to determine the binding affinity (Ki value) of a compound for a specific receptor is the radioligand displacement assay.[13][14]
Objective: To determine the concentration of a test compound (e.g., a phenothiazine) that inhibits 50% of the binding of a specific radiolabeled ligand to a receptor (IC50), from which the Ki value can be calculated.
Materials:
-
Cell membranes expressing the target receptor (e.g., dopamine D2 receptor).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compounds (phenothiazines) at various concentrations.
-
Incubation buffer.
-
Filter plates (e.g., 96-well or 384-well glass fiber filters).[15]
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, the radiolabeled ligand, and varying concentrations of the test compound are incubated together in a buffer solution. A parallel incubation is performed with an excess of a non-labeled ligand to determine non-specific binding.[15]
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through a glass fiber filter plate. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Methodology for Efficacy Assessment in Schizophrenia
Assessing the efficacy of antipsychotic drugs typically involves randomized, double-blind, placebo-controlled, or active-comparator clinical trials.[16][17][18]
Objective: To evaluate the efficacy and safety of a phenothiazine antipsychotic in treating the symptoms of schizophrenia.
Study Design:
-
Participants: Patients with a confirmed diagnosis of schizophrenia, often within a specific age range and with a minimum baseline symptom severity score.[17]
-
Intervention: The phenothiazine drug at a specified dose or flexible dosing schedule.
-
Comparator: Placebo or another active antipsychotic drug.
-
Blinding: Double-blind, where neither the patient nor the investigator knows which treatment is being administered.
-
Randomization: Patients are randomly assigned to the treatment or comparator group.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in a standardized rating scale for schizophrenia symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[19]
-
Secondary Efficacy Endpoints: Clinical Global Impression (CGI) scale, response rates (e.g., percentage of patients with a ≥30% reduction in PANSS score), and measures of social and cognitive function.[17]
-
Safety and Tolerability: Incidence of adverse events, particularly extrapyramidal symptoms (measured by scales like the Simpson-Angus Scale), weight gain, and changes in laboratory parameters.
Procedure:
-
Screening and Baseline: Potential participants are screened for eligibility, and baseline assessments of symptom severity and safety parameters are conducted.
-
Treatment Phase: Participants receive the assigned treatment for a predefined period, typically 6-8 weeks for acute efficacy trials.[17]
-
Assessments: Symptom severity and safety are assessed at regular intervals throughout the trial.
-
Data Analysis: Statistical methods are used to compare the change in efficacy and safety measures between the treatment and comparator groups.
Signaling Pathways
The primary antipsychotic effect of phenothiazines is attributed to the blockade of the D2 dopamine receptor in the mesolimbic pathway.[12] However, their interactions with other receptors, such as serotonin receptors, contribute to their broader clinical profile and side effects.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of chlorpromazine, thioridazine, fluphenazine, and prochlorperazine. While all are effective D2 antagonists, their varying affinities for other receptors lead to differences in their therapeutic applications and side-effect profiles. For instance, the higher muscarinic receptor affinity of chlorpromazine and thioridazine contributes to more pronounced anticholinergic side effects, whereas the potent D2 antagonism of fluphenazine is associated with a higher risk of extrapyramidal symptoms.[11][12][20] A thorough understanding of these differences is crucial for the rational selection of these agents in clinical practice and for guiding the development of novel antipsychotic drugs with improved efficacy and tolerability.
References
- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of activity of chlorpromazine and respective hydroxy, dimethoxy and sulphoxide analogues on dopamine, muscarinic, histamine and calmodulin sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative anticholinergic properties of thioridazine, mesoridazine and sulforidazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine (Chapter 11) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 16. Methodological Issues in Current Antipsychotic Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
Cross-Reactivity Profile of Imiclopazine with Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected cross-reactivity of Imiclopazine, a phenothiazine antipsychotic, with various neurotransmitter receptors. Due to the limited availability of specific binding data for this compound in publicly accessible literature, this document outlines the typical receptor binding profile for phenothiazine antipsychotics and presents a detailed experimental protocol for determining such affinities.
Introduction to this compound and Phenothiazines
This compound is a member of the phenothiazine class of antipsychotic drugs, which were among the first effective treatments for schizophrenia. The therapeutic effects of phenothiazines are primarily attributed to their antagonism of the dopamine D2 receptor. However, compounds in this class are known to interact with a wide range of other receptors, leading to a complex pharmacological profile that includes various side effects. Understanding the cross-reactivity of a compound like this compound is crucial for predicting its therapeutic window and potential adverse effects.
Comparative Receptor Binding Profile
The following table summarizes the typical receptor binding affinities (Ki values) for phenothiazine antipsychotics across key central nervous system receptors. The data for this compound is currently unavailable in published literature and is presented here as a template for future experimental characterization. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki in nM) | Typical Phenothiazine Range (Ki in nM) | Primary Function and Clinical Relevance of Blockade |
| Dopamine Receptors | |||
| D2 | Data not available | 1 - 10 | Antipsychotic effects; risk of extrapyramidal symptoms (EPS) and hyperprolactinemia. |
| D1 | Data not available | 10 - 100 | May contribute to cognitive side effects. |
| Serotonin Receptors | |||
| 5-HT2A | Data not available | 5 - 50 | Potential to mitigate EPS and improve negative symptoms of schizophrenia. |
| 5-HT1A | Data not available | > 100 | Anxiolytic and antidepressant effects. |
| Histamine Receptors | |||
| H1 | Data not available | 1 - 20 | Sedation, weight gain. |
| Adrenergic Receptors | |||
| α1-Adrenergic | Data not available | 5 - 50 | Orthostatic hypotension, dizziness. |
| Muscarinic Receptors | |||
| M1 | Data not available | 10 - 100 | Anticholinergic side effects (dry mouth, blurred vision, constipation, cognitive impairment). |
Experimental Protocol: Radioligand Competition Binding Assay
To determine the binding affinities of this compound for various receptors, a radioligand competition binding assay is a standard and robust method. The following is a detailed protocol that can be adapted to assess the cross-reactivity profile of this compound.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of target receptors (e.g., dopamine D2, serotonin 5-HT2A, histamine H1, α1-adrenergic, and muscarinic M1) by measuring its ability to displace a specific high-affinity radioligand.
Materials:
-
Test Compound: this compound hydrochloride
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., CHO-K1 cells expressing human recombinant D2 receptors).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., Haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the receptor preparation in ice-cold assay buffer to the desired concentration (determined through preliminary optimization).
-
Dilute the radioligand in assay buffer to a concentration typically at or below its Kd for the receptor.
-
Prepare the non-specific binding control at a concentration at least 100-fold higher than its Ki.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add receptor preparation, radioligand, and the non-specific binding control.
-
Competition Wells: Add receptor preparation, radioligand, and each concentration of the this compound serial dilutions.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a radioligand competition binding assay used to determine the receptor cross-reactivity of a test compound like this compound.
Signaling Pathways
As a phenothiazine, this compound's primary mechanism of action is the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Blockade of this receptor inhibits the downstream effect of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Its cross-reactivity with other GPCRs would similarly impact their respective signaling cascades.
Conclusion
While specific cross-reactivity data for this compound is not currently available, its classification as a phenothiazine antipsychotic suggests a high affinity for dopamine D2 receptors and a potential for significant interaction with serotonin, histamine, adrenergic, and muscarinic receptors. The provided experimental protocol for radioligand binding assays offers a robust framework for researchers to determine the precise binding profile of this compound. A thorough characterization of its cross-reactivity is essential for a comprehensive understanding of its pharmacological effects and for guiding its potential clinical applications.
Imiclopazine: An Uncharted Territory in the Phenothiazine Landscape
A comprehensive head-to-head comparison of Imiclopazine with other phenothiazine antipsychotics is currently not feasible due to a significant lack of publicly available scientific data on this compound. Despite extensive searches of scientific databases and clinical trial registries, specific details regarding its receptor binding profile, pharmacokinetic and pharmacodynamic properties, and clinical efficacy and safety remain largely unpublished.
Phenothiazines, as a class of first-generation antipsychotics, are known to exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their action on dopamine receptors in other pathways, as well as their affinity for other receptors like histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, contributes to a range of side effects.
Commonly studied phenothiazines such as chlorpromazine and fluphenazine have well-documented pharmacological profiles. For instance, chlorpromazine is characterized as a low-potency antipsychotic with significant sedative and hypotensive effects, attributed to its strong antagonism of H1 and alpha-1 receptors, respectively. In contrast, fluphenazine is a high-potency agent with a greater propensity for extrapyramidal side effects (EPS) due to its strong D2 receptor blockade and relatively weaker anticholinergic activity.
A comparative analysis, as requested, would necessitate quantitative data to populate the following tables and inform the creation of detailed diagrams.
Comparative Data (Hypothetical)
For illustrative purposes, a head-to-head comparison would require data presented in tables similar to these:
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Other Phenothiazines
| Receptor | This compound | Chlorpromazine | Fluphenazine | Thioridazine |
| Dopamine D2 | Data N/A | 1.2 | 0.4 | 1.0 |
| Serotonin 5-HT2A | Data N/A | 3.5 | 2.5 | 2.0 |
| Histamine H1 | Data N/A | 0.5 | 20 | 1.5 |
| Muscarinic M1 | Data N/A | 15 | 150 | 10 |
| Alpha-1 Adrenergic | Data N/A | 1.8 | 5 | 3.0 |
| Note: Data for Chlorpromazine, Fluphenazine, and Thioridazine are representative values from published literature. Data for this compound is not available. |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Chlorpromazine | Fluphenazine |
| Bioavailability (%) | Data N/A | 20-35 | 40-50 |
| Half-life (hours) | Data N/A | 16-30 | 15-30 |
| Time to Peak (hours) | Data N/A | 2-4 | 1.5-5 |
| Metabolism | Data N/A | Hepatic (CYP2D6) | Hepatic (CYP2D6) |
| Note: Data for Chlorpromazine and Fluphenazine are approximate values. Data for this compound is not available. |
Table 3: Clinical Efficacy and Side Effect Profile
| Outcome | This compound | Chlorpromazine | Fluphenazine |
| Efficacy | |||
| PANSS Score Reduction | Data N/A | ~30% | ~35% |
| Side Effects | |||
| Extrapyramidal Symptoms | Data N/A | Moderate | High |
| Sedation | Data N/A | High | Low |
| Anticholinergic Effects | Data N/A | High | Low |
| Orthostatic Hypotension | Data N/A | High | Low |
| Note: Efficacy and side effect profiles are generalized from clinical findings. Specific data for this compound is not available. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. A typical experimental protocol for determining receptor binding affinity would be as follows:
Protocol: In Vitro Receptor Binding Assay
-
Preparation of Cell Membranes: Homogenize brain tissue (e.g., rat striatum for D2 receptors) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes to a specific protein concentration.
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (this compound or other phenothiazines).
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for clear communication in scientific guides. Below are examples of diagrams that would be included if the necessary data for this compound were available.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Caption: Drug Development Workflow for a Novel Antipsychotic.
Efficacy of Imiclopazine compared to modern atypical antipsychotics
A comparative analysis of the efficacy of modern atypical antipsychotics is presented below. It is important to note that a search for "Imiclopazine" did not yield any results for an approved or investigational antipsychotic medication. Therefore, a direct comparison with this specific agent is not possible at this time. The following guide provides a comprehensive overview of the efficacy of widely used and recently developed atypical antipsychotics, intended for researchers, scientists, and drug development professionals.
Modern atypical antipsychotics have become the cornerstone of treatment for schizophrenia and other psychotic disorders. Unlike their predecessors, the typical antipsychotics, which primarily act as dopamine D2 receptor antagonists, atypical agents possess a broader pharmacological profile, often involving serotonin 5-HT2A receptor antagonism, which is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS), and potential for greater efficacy against negative and cognitive symptoms.
This guide summarizes key efficacy data from clinical trials, outlines common experimental protocols used to assess antipsychotic efficacy, and visualizes the primary signaling pathways implicated in their mechanism of action.
Comparative Efficacy of Modern Atypical Antipsychotics
The efficacy of atypical antipsychotics is typically assessed in clinical trials by measuring the reduction in symptom severity using standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS). The following table summarizes the efficacy of several modern atypical antipsychotics based on placebo-controlled and head-to-head clinical trials.
| Drug | Primary Mechanism of Action | Key Efficacy Findings (PANSS/BPRS Score Reduction vs. Placebo or Comparator) | Reference |
| Risperidone | Potent D2 and 5-HT2A antagonist | Consistently demonstrates significant reductions in PANSS total scores compared to placebo in acute schizophrenia trials. Some studies suggest comparable efficacy to haloperidol but with a lower risk of EPS at equivalent doses. | [1] |
| Olanzapine | D2 and 5-HT2A antagonist with high affinity for multiple other receptors | Often shows robust efficacy in reducing PANSS total scores, with some meta-analyses suggesting a small but statistically significant advantage over some other atypicals in head-to-head trials.[2] Associated with significant metabolic side effects. | [2] |
| Quetiapine | D2 and 5-HT2A antagonist with rapid dissociation from the D2 receptor | Effective in reducing both positive and negative symptoms of schizophrenia. Its lower affinity for D2 receptors and rapid dissociation may contribute to a lower incidence of EPS. | [1] |
| Aripiprazole | D2 partial agonist and 5-HT1A partial agonist, 5-HT2A antagonist | Demonstrates efficacy in treating positive and negative symptoms. Its partial agonism at D2 receptors is thought to contribute to a favorable side-effect profile, including a lower risk of hyperprolactinemia and metabolic disturbances. | [3] |
| Ziprasidone | D2 and 5-HT2A antagonist, also inhibits serotonin and norepinephrine reuptake | Effective in managing acute psychosis. Associated with a lower risk of weight gain and metabolic side effects, but carries a warning for potential QTc interval prolongation. | [1] |
| Paliperidone | Active metabolite of risperidone, potent D2 and 5-HT2A antagonist | Efficacy is comparable to risperidone in treating schizophrenia. Available in long-acting injectable formulations, which can improve treatment adherence. | [3] |
| Lurasidone | D2 and 5-HT2A antagonist, also a partial agonist at the 5-HT1A receptor | Effective in treating schizophrenia with a relatively favorable metabolic profile. Some studies suggest potential benefits for cognitive function. | [3] |
| Cariprazine | D2 and D3 partial agonist with preference for D3 receptors, 5-HT1A partial agonist, and 5-HT2A antagonist | Demonstrates efficacy against both positive and negative symptoms of schizophrenia. Its high affinity for D3 receptors is a unique feature among atypical antipsychotics. | [4] |
| Brexpiprazole | D2 and 5-HT1A partial agonist, and 5-HT2A antagonist | Similar to aripiprazole but with lower intrinsic activity at the D2 receptor and higher affinity for 5-HT1A and 5-HT2A receptors. Effective in treating schizophrenia with a generally well-tolerated side-effect profile. | [4] |
Experimental Protocols for Efficacy Assessment
The evaluation of antipsychotic efficacy relies on a range of preclinical and clinical experimental protocols.
Preclinical Models
-
Receptor Binding Assays: These in vitro assays determine the affinity of a drug for various neurotransmitter receptors (e.g., dopamine, serotonin, muscarinic, adrenergic). High affinity for D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics.
-
Animal Models of Psychosis:
-
Amphetamine- or PCP-induced hyperlocomotion: This model assesses the ability of a drug to block the psychostimulant-induced increase in motor activity in rodents, which is considered a proxy for antipsychotic activity.
-
Prepulse Inhibition (PPI) of the startle reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in animals by dopamine agonists or NMDA antagonists. The ability of a drug to restore PPI is indicative of antipsychotic potential.
-
Clinical Trial Design
-
Randomized, Double-Blind, Placebo-Controlled Trials: This is the gold standard for establishing the efficacy of a new antipsychotic. Patients with acute schizophrenia are randomly assigned to receive either the investigational drug or a placebo, and the change in symptom severity is measured over several weeks.
-
Active Comparator Trials: These trials compare the efficacy and safety of a new drug to an established antipsychotic. They are crucial for determining the relative benefits and risks of different treatment options.
-
Long-Term Maintenance Trials: These studies evaluate the ability of an antipsychotic to prevent relapse in patients with stable schizophrenia.
Signaling Pathways
The therapeutic effects of atypical antipsychotics are mediated by their interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.
References
- 1. Antipsychotics for Schizophrenia: 1st- and 2nd-Generation [webmd.com]
- 2. Medications for Schizophrenia: What Are the Pros and Cons, and How Do You Know Whatâs Right for Your Loved One? [webmd.com]
- 3. Table 1, List of antipsychotics included in the comparative effectiveness review* - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Popular Atypical Antipsychotics List, Drug Prices and Medication Information - GoodRx [goodrx.com]
Validating the Antipsychotic Potential of Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antipsychotic agents is a critical area of research aimed at improving therapeutic efficacy and reducing the side effects associated with current treatments. This guide provides a comparative framework for validating the antipsychotic potential of new chemical entities, such as Imiclopazine derivatives, by outlining key experimental data, protocols, and the underlying neurobiological pathways.
Comparative Efficacy and Receptor Binding Profiles
A primary indicator of antipsychotic potential is the compound's binding affinity for key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The table below presents a hypothetical comparison of an this compound derivative against first-generation (Haloperidol) and second-generation (Clozapine) antipsychotics.
| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2A/D2 Ratio |
| This compound Derivative (Hypothetical) | 1.5 | 0.8 | 0.53 |
| Haloperidol | 1.0 | 50 | 50 |
| Clozapine | 150 | 5 | 0.03 |
A lower Ki value indicates a higher binding affinity. A lower 5-HT2A/D2 ratio is often characteristic of atypical antipsychotics, which are associated with a lower risk of extrapyramidal side effects.[1][2]
Preclinical Behavioral Models for Antipsychotic Activity
Animal models are essential for assessing the in vivo efficacy of potential antipsychotic drugs. These models aim to replicate specific symptoms of psychosis.
| Behavioral Assay | This compound Derivative (Hypothetical) | Haloperidol | Clozapine |
| Apomorphine-Induced Climbing (ED50, mg/kg) | 0.5 | 0.1 | 10 |
| Conditioned Avoidance Response (% Inhibition at 1 mg/kg) | 75% | 90% | 50% |
| Catalepsy Induction (Score at 1 mg/kg) | 1.5 | 4.0 | 0.5 |
ED50 represents the dose required to produce a 50% maximal effect. A lower ED50 in the apomorphine-induced climbing test suggests potent D2 receptor antagonism. Inhibition of the conditioned avoidance response is a classic screen for antipsychotic activity. A lower catalepsy score indicates a reduced propensity to induce motor side effects.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of a test compound to specific neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared from cultured cells or brain tissue.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays: Apomorphine-Induced Climbing in Mice
Objective: To assess the D2 receptor antagonist activity of a compound in a living organism.
Methodology:
-
Animal Acclimation: Male Swiss Webster mice are acclimated to the laboratory environment for at least one week.
-
Drug Administration: Mice are pre-treated with the test compound or vehicle at various doses via intraperitoneal injection.
-
Apomorphine Challenge: After a specified pre-treatment time (e.g., 30 minutes), mice are administered a subcutaneous injection of apomorphine (a dopamine agonist) to induce climbing behavior.
-
Behavioral Scoring: Immediately after the apomorphine injection, mice are placed in individual wire mesh cages, and their climbing behavior is scored at 10-minute intervals for 30 minutes. The scoring is typically based on the position of the mouse in the cage (e.g., 0 for all four paws on the floor, 1 for two paws on the wall, 2 for all four paws on the wall).
-
Data Analysis: The total climbing score for each mouse is calculated. The dose of the test compound that reduces the climbing score by 50% (ED50) compared to the vehicle-treated group is determined.[1]
Visualizing Mechanisms and Workflows
Understanding the underlying signaling pathways and the experimental process is facilitated by clear diagrams.
Caption: Dopaminergic and serotonergic pathways targeted by antipsychotics.
Caption: Workflow for antipsychotic drug discovery and validation.
References
- 1. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Similarities and differences among antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the new atypical antipsychotics olanzapine and ICI 204,636 with clozapine on behavioural responses to the selective "D1-like" dopamine receptor agonist A 68930 and selective "D2-like" agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Imiclopazine and Chlorpromazine on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imiclopazine and Chlorpromazine, focusing on their effects on locomotor activity. While both compounds belong to the phenothiazine class of antipsychotics, a significant disparity exists in the publicly available research data. Chlorpromazine, a widely used medication, has been extensively studied, providing a wealth of information on its pharmacological profile. In contrast, this compound, a compound developed in the 1960s that was never brought to market, has limited available data, particularly concerning its specific effects on locomotor activity.[1] This guide summarizes the existing information and provides a framework for potential future comparative studies.
General Properties
| Feature | This compound | Chlorpromazine |
| Drug Class | Phenothiazine Antipsychotic[1][2][3][4][5] | Phenothiazine Antipsychotic[2][3][4][5] |
| Primary Indication (researched) | Schizophrenia[1] | Schizophrenia, Bipolar Disorder, Nausea/Vomiting[2] |
| Development Status | Developed in the 1960s, never marketed[1] | Introduced in the 1950s, widely used clinically |
| Reported Properties | Strong sedative and antiemetic properties[1] | Antipsychotic, antiemetic, and sedative properties |
| Effect on Locomotor Activity | Data not readily available | Dose-dependent decrease[6][7][8][9][10] |
Mechanism of Action
Chlorpromazine: The primary mechanism of action for chlorpromazine's effect on locomotor activity is its antagonism of dopamine D2 receptors in the brain.[2] By blocking these receptors, chlorpromazine interferes with the normal signaling pathways that regulate movement, leading to a reduction in spontaneous locomotor activity. This is a characteristic effect of typical antipsychotic medications.
This compound: As a phenothiazine derivative, it is presumed that this compound also acts as a dopamine receptor antagonist, similar to other drugs in its class.[2][3][4][5] However, specific binding affinities and the precise receptor profile for this compound are not well-documented in available literature. Its reported strong sedative properties suggest it may also have significant activity at other receptors, such as histamine H1 receptors.[1]
Quantitative Data: Effect of Chlorpromazine on Locomotor Activity
The following table summarizes data from a study investigating the dose-dependent effects of chlorpromazine on spontaneous locomotor activity in mice.
| Drug Administration | Dose (mg/kg) | Animal Model | Effect on Locomotor Activity |
| Chlorpromazine | 0.4 | Mice | Graded decrease in spontaneous activity[6] |
| Chlorpromazine | 1.2 | Mice | Graded decrease in spontaneous activity[6] |
| Chlorpromazine | 3.0 | Rats/Mice | Expected to reduce locomotor activity[8] |
| Chlorpromazine | 3.6 | Mice | Graded decrease in spontaneous activity[6] |
Experimental Protocols
A standard method for assessing locomotor activity in rodents is the Open Field Test . This test measures the quantity and quality of exploratory behavior in a novel environment.
Objective: To assess the effects of this compound and Chlorpromazine on spontaneous locomotor activity in mice.
Materials:
-
Open field arena (e.g., 40 x 40 cm square or circular arena with walls)[11]
-
This compound and Chlorpromazine solutions
-
Vehicle solution (e.g., saline)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[13] The testing environment should have controlled lighting and temperature.[11]
-
Drug Administration: Mice are randomly assigned to treatment groups (Vehicle, this compound at various doses, Chlorpromazine at various doses) and administered the respective compound via intraperitoneal (i.p.) injection.
-
Open Field Test: 30 minutes post-injection, each mouse is individually placed in the center of the open field arena.[14] The animal's behavior is recorded for a set duration, typically 10-30 minutes.[11]
-
Data Analysis: The video tracking software is used to quantify various parameters of locomotor activity.[12][13]
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
Key Parameters Measured:
-
Total Distance Traveled: A measure of overall locomotor activity.[11][15]
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).[11]
-
Rearing Frequency: The number of times the animal stands on its hind legs, reflecting exploratory behavior.[16]
-
Velocity: The speed of movement.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Phenothiazine - Wikipedia [en.wikipedia.org]
- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chlorpromazine on mouse ambulatory activity sensitization caused by (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of chlorpromazine on exploration and habituation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. anilocus.com [anilocus.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open field (animal test) - Wikipedia [en.wikipedia.org]
Benchmarking Imiclopazine's Potency Against Other D2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiclopazine is a phenothiazine-class antipsychotic agent developed in the 1960s. While it demonstrated sedative and antiemetic properties and underwent clinical trials for the treatment of schizophrenia, it was ultimately not brought to market.[1] As with other phenothiazines, its antipsychotic effects are presumed to be mediated through antagonism of dopamine D2 receptors.[2] This guide provides a comparative framework for understanding the potency of D2 receptor antagonists, contextualizing where a compound like this compound would fit within the broader landscape of antipsychotic pharmacology. Due to the discontinuation of its development, specific quantitative data on this compound's D2 receptor binding affinity (e.g., K_i_ or IC50 values) is not available in the public domain. Therefore, this guide will focus on benchmarking its expected potency class against well-characterized D2 antagonists, supported by experimental data for these comparator compounds.
Comparative Potency of D2 Receptor Antagonists
The potency of D2 antagonists is a critical determinant of their therapeutic efficacy and side-effect profile. This is typically quantified by the inhibition constant (K_i_), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower K_i_ value indicates a higher binding affinity and greater potency.
The following table summarizes the D2 receptor binding affinities for several common typical and atypical antipsychotics, which serve as benchmarks for comparison.
| Compound | Class | D2 Receptor K_i_ (nM) |
| Haloperidol | Typical Antipsychotic | 1.2 |
| Risperidone | Atypical Antipsychotic | 3.1 |
| Olanzapine | Atypical Antipsychotic | 1.9 |
| Clozapine | Atypical Antipsychotic | 126 |
Data compiled from various sources.
Experimental Protocols
The determination of D2 receptor binding affinity is a cornerstone of preclinical antipsychotic drug evaluation. A standard methodology involves in vitro radioligand binding assays.
D2 Receptor Binding Assay
Objective: To determine the affinity (K_i_) of a test compound (e.g., this compound) for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: this compound and a panel of reference D2 antagonists (e.g., Haloperidol, Clozapine, Risperidone, Olanzapine).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.
-
Instrumentation: Scintillation counter for detecting radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing D2 receptors are prepared and diluted to a suitable concentration in the assay buffer.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflow for determining antagonist potency.
Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for D2 Receptor Binding Assay.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of Imiclopazine in a Laboratory Setting
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Imiclopazine, a clear and compliant disposal procedure is paramount to protect both personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, aligning with general best practices for hazardous pharmaceutical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the recommended PPE when handling this compound waste.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | NIOSH-approved respirator if handling powder or aerosols |
| Lab Coat | Standard laboratory coat |
Always consult the specific Safety Data Sheet (SDS) for this compound for detailed handling and safety information.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a systematic process of identification, segregation, containment, storage, and removal by a licensed service.
Waste Identification and Segregation
The first crucial step is to correctly identify and segregate this compound waste from other waste streams.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, bench paper) from liquid waste (e.g., solutions containing this compound).[1]
Containment and Labeling
Proper containment and labeling are critical for safe storage and transport.
-
Solid Waste: Place all solid materials contaminated with this compound into a clearly labeled, sealed, and durable plastic bag or container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container that is compatible with the solvent used.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[1]
Storage
Waste containers must be stored safely and securely pending disposal.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure storage is away from incompatible materials.
-
Adhere to your institution's guidelines regarding the maximum accumulation time for hazardous waste.
Disposal
Final disposal must be conducted by a certified and licensed entity.
-
Contact your institution's EHS department or a licensed hazardous waste disposal vendor to schedule a pickup.[1]
-
Never dispose of this compound down the drain or in the regular trash. [1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties.[1][2][3]
-
Provide the waste vendor with a copy of the Safety Data Sheet (SDS) for this compound.[1] Most pharmaceutical waste is incinerated by a licensed medical incineration site.[4]
Experimental Protocol: Decontamination of Laboratory Glassware
For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the this compound residue. This rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
Wash: Wash the glassware with a laboratory-grade detergent and hot water.[1]
-
Final Rinse: Thoroughly rinse the glassware with deionized water.[1]
-
Drying: Allow the labware to air dry completely before reuse.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
Essential Safety and Logistical Information for Handling Imiclopazine
Immediate Safety and Personal Protective Equipment (PPE)
Given that Imiclopazine is a member of the phenothiazines, a class of potent psychoactive drugs, and in the absence of specific toxicity data, it should be handled with the utmost caution. The primary goal is to prevent occupational exposure through inhalation, skin contact, or ingestion.[1]
The recommended PPE for handling this compound, based on guidelines for hazardous drugs, is summarized below.
| Protection Type | Recommended PPE | Specification and Use |
| Respiratory Protection | N95 or higher-rated respirator | An N95 respirator should be worn when handling powders or if there is a risk of aerosol generation. For unpacking operations where the integrity of the packaging is unknown, a powered air-purifying respirator (PAPR) may be necessary.[2] |
| Hand Protection | Double chemotherapy gloves | Wear two pairs of chemotherapy-rated gloves that meet ASTM D6978 standards.[3] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. Gloves should be changed every 30-60 minutes or if contaminated.[3][4] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles and a face shield when there is a risk of splashes or sprays of liquids containing this compound.[5] |
| Body Protection | Disposable gown and coveralls | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3] For extensive handling or in case of a spill, "bunny suit" coveralls offer more complete protection.[2] Gowns should not be worn outside the handling area.[3] |
| Foot Protection | Shoe covers | Two pairs of shoe covers should be worn when compounding or handling hazardous drugs and should be removed before exiting the controlled area.[3] |
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is critical to ensure the safety of personnel and the environment.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Decontamination:
-
All handling of this compound powder should be conducted within a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to minimize inhalation exposure.[1][6]
-
Work surfaces should be covered with plastic-backed absorbent pads to contain any spills. These pads should be disposed of as hazardous waste after use.[4][6]
-
A designated spill kit for chemotherapeutic agents must be readily available.[4][6]
-
-
Compounding and Administration:
-
When compounding, wear the full PPE ensemble as detailed in the table above.
-
Use Luer-lock syringes and other closed-system drug-transfer devices (CSTDs) where possible to prevent leaks and aerosol generation.[4][6]
-
Wipe the external surfaces of containers and syringes with an appropriate decontaminating solution (such as 70% isopropyl alcohol, though verification of effectiveness for this compound is needed) before removing them from the containment area.[4][6]
-
-
Post-Handling Procedure:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from regular laboratory waste.[7][8]
-
Waste Containers:
-
Trace Waste: Items with trace amounts of contamination (e.g., empty vials, syringes, gloves, gowns) should be placed in yellow chemotherapy waste containers for incineration.[8][9]
-
Bulk Waste: Unused or expired this compound, partially filled containers, and materials from spill cleanup are considered bulk hazardous waste. These must be collected in black RCRA (Resource Conservation and Recovery Act) containers.[7]
-
Sharps: Contaminated needles and other sharps must be placed in a puncture-proof sharps container specifically labeled for chemotherapy waste.[4][9]
-
-
Disposal Method: All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[7][8] Do not dispose of this waste down the drain or in regular trash.[8]
Visualized Workflow for Handling Chemicals with Limited Safety Data
The following diagram outlines the logical workflow for assessing and implementing safety precautions when a detailed Safety Data Sheet (SDS) is not available.
Caption: Risk assessment workflow for handling chemicals lacking a Safety Data Sheet (SDS).
References
- 1. gerpac.eu [gerpac.eu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. utoledo.edu [utoledo.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwyo.edu [uwyo.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
